Product packaging for Monalazone disodium(Cat. No.:CAS No. 61477-95-0)

Monalazone disodium

Cat. No.: B1614637
CAS No.: 61477-95-0
M. Wt: 279.61 g/mol
InChI Key: LOLALWVGAJVUIE-UHFFFAOYSA-M
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Description

Monalazone disodium is a useful research compound. Its molecular formula is C7H4ClNNa2O4S and its molecular weight is 279.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNNa2O4S B1614637 Monalazone disodium CAS No. 61477-95-0

Properties

IUPAC Name

disodium;4-chloroazanidylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClNO4S.2Na/c8-9-14(12,13)6-3-1-5(2-4-6)7(10)11;;/h1-4H,(H,10,11);;/q-1;2*+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLALWVGAJVUIE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)[N-]Cl.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNNa2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210441
Record name Monalazone disodium
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Molecular Weight

279.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61477-95-0
Record name Monalazone disodium [INN]
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Record name Monalazone disodium
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Record name Monalazone disodium
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Record name MONALAZONE DISODIUM
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Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Monalazone Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is based on the available scientific literature. Direct research on the specific mechanism of action of Monalazone disodium is limited. Therefore, the mechanisms described herein are largely inferred from the activities of structurally related compounds and the known effects of its functional chemical groups.

Introduction

This compound (CAS: 61477-95-0) is a sulfonylbenzoic acid derivative used as a topical antiseptic, vaginal disinfectant, and spermicidal contraceptive.[1] Structurally, it is closely related to halazone, a known water disinfectant.[1] The existing data on this compound is sparse, and a detailed molecular mechanism has not been extensively published. This guide synthesizes the likely mechanisms of action based on its chemical properties and the established activities of analogous N-chloro-sulfonamide compounds.

The primary proposed mechanism centers on its function as a pro-drug that, upon contact with water, releases active chlorine in the form of hypochlorous acid. This potent oxidizing agent is believed to be responsible for both its antiseptic and spermicidal effects.

Proposed Mechanism of Action

The dual action of this compound can be broken down into two primary functions: its role as a disinfectant and its role as a spermicide. Both are predicated on its ability to act as an oxidizing agent.

Disinfectant and Antiseptic Action

Similar to its structural analogue halazone, this compound is an N-chloro-sulfonamide.[1] Compounds in this class are known to hydrolyze in the presence of water to release hypochlorous acid (HOCl).

The proposed reaction is as follows:

  • This compound dissolves and dissociates in water.

  • The N-chloro bond is hydrolyzed, yielding hypochlorous acid and the sulfonamide parent compound.

  • Hypochlorous acid, a strong oxidizing agent, then exerts a broad-spectrum antimicrobial effect by damaging microbial cell walls, membranes, and essential proteins and enzymes.

G cluster_hydrolysis Aqueous Environment cluster_action Antimicrobial Action Monalazone This compound (in solution) Hydrolysis Hydrolysis Monalazone->Hydrolysis Water H₂O (Water) Water->Hydrolysis HOCl Hypochlorous Acid (HOCl) (Active Oxidant) Hydrolysis->HOCl releases Parent Parent Sulfonamide Compound Hydrolysis->Parent Microbe Microbe (Bacteria, Virus, Fungi) HOCl->Microbe attacks Damage Oxidative Damage (Cell Wall, Proteins, DNA) Microbe->Damage leads to Death Microbial Death Damage->Death G cluster_sperm Sperm Cell HOCl Hypochlorous Acid (HOCl) from this compound Membrane Plasma Membrane (High in PUFAs) HOCl->Membrane oxidizes Proteins Functional Proteins (Flagellum, Acrosome) HOCl->Proteins oxidizes Damage_Mem Lipid Peroxidation & Membrane Disruption Membrane->Damage_Mem Damage_Prot Protein Denaturation Proteins->Damage_Prot Immotility Loss of Motility Damage_Mem->Immotility Damage_Prot->Immotility Death Sperm Death Immotility->Death G start Start prep_comp Prepare Serial Dilutions of this compound start->prep_comp prep_sperm Obtain and Liquefy Semen Sample start->prep_sperm mix Mix Semen with Each Dilution prep_comp->mix prep_sperm->mix incubate Incubate at 37°C mix->incubate observe Microscopic Examination at Timed Intervals incubate->observe assess Assess Percentage of Motile Sperm observe->assess end Determine Effective Concentration assess->end

References

Monalazone Disodium: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monalazone disodium, the disodium salt of p-(chlorosulfamoyl)benzoic acid, is a topical antiseptic and spermicidal agent. This document provides a comprehensive technical overview of its synthesis, characterization, and proposed mechanism of action. Due to the limited availability of a detailed, published experimental protocol for its synthesis, a plausible synthetic route is outlined based on established chemical transformations of related compounds. Characterization data presented herein is a combination of computed and predicted values, intended to serve as a reference for researchers. The proposed mechanisms of action for its antiseptic and spermicidal effects are also discussed and visualized.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process starting from p-toluic acid. The first step involves the chlorosulfonation of the aromatic ring, followed by the formation of the N-chloro sulfonamide and subsequent conversion to the disodium salt.

Proposed Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: N-Chlorination and Salt Formation p-Toluic_Acid p-Toluic Acid p-Carboxybenzenesulfonyl_Chloride p-(Chlorosulfonyl)benzoic Acid p-Toluic_Acid->p-Carboxybenzenesulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->p-Carboxybenzenesulfonyl_Chloride Monalazone Monalazone p-Carboxybenzenesulfonyl_Chloride->Monalazone Amination Ammonia Ammonia Ammonia->Monalazone Sodium_Hypochlorite Sodium Hypochlorite Monalazone_Disodium This compound Sodium_Hypochlorite->Monalazone_Disodium Sodium_Hydroxide Sodium Hydroxide Sodium_Hydroxide->Monalazone_Disodium Monalazone->Monalazone_Disodium N-Chlorination & Salt Formation

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on general procedures for similar chemical transformations. These should be considered as a starting point for experimental design and optimization.

Step 1: Synthesis of p-(Chlorosulfonyl)benzoic Acid

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases.

  • Reagents: Add p-toluic acid to the flask. Cool the flask in an ice bath.

  • Reaction: Slowly add an excess of chlorosulfonic acid dropwise to the cooled and stirred p-toluic acid.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). Carefully pour the reaction mixture onto crushed ice.

  • Isolation: The precipitated p-(chlorosulfonyl)benzoic acid is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

  • Amination: The p-(chlorosulfonyl)benzoic acid is reacted with aqueous ammonia to form the corresponding sulfonamide.

  • N-Chlorination and Salt Formation: The sulfonamide intermediate is then treated with a solution of sodium hypochlorite and sodium hydroxide. The sodium hypochlorite acts as the chlorinating agent for the sulfonamide nitrogen, while the sodium hydroxide facilitates the formation of the disodium salt of both the carboxylic acid and the N-chloro-sulfonamide group.

  • Purification: The final product, this compound, would be isolated from the reaction mixture, potentially through precipitation and recrystallization.

Characterization of this compound

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₄ClNNa₂O₄SPubChem[1]
Molecular Weight 279.61 g/mol PubChem[1]
CAS Number 61477-95-0PubChem[1]
IUPAC Name disodium;4-(chloroazanidyl)sulfonylbenzoatePubChem[1]
Predicted Spectroscopic Data

The following are predicted NMR and IR data, which can guide the characterization of synthesized this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)
Aromatic Protons7.5 - 8.2Carboxylate Carbon~170
Aromatic C-SO₂~145
Aromatic C-COOH~135
Aromatic CH125 - 130

Table 3: Predicted Infrared (IR) Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹)
O-H (from residual water)3200-3600 (broad)
C=O (carboxylate)1650-1550
S=O (sulfonyl)1350-1300 and 1160-1120
C-N1300-1200
S-N900-800
N-Cl750-550

Mechanism of Action

The biological activity of this compound is attributed to its dual function as an antiseptic and a spermicide. The proposed mechanisms are based on the chemical properties of its functional groups.

Proposed Antimicrobial and Spermicidal Action

The antimicrobial and spermicidal effects of this compound are likely mediated by the N-chloro-sulfonamide moiety. This group can act as an oxidizing agent, leading to the disruption of essential cellular components in microorganisms and sperm.

Mechanism_of_Action Monalazone_Disodium This compound N-Chloro_Moiety N-Chloro Sulfonamide Moiety Monalazone_Disodium->N-Chloro_Moiety Oxidative_Stress Induction of Oxidative Stress N-Chloro_Moiety->Oxidative_Stress Release of active chlorine Cell_Membrane_Damage Cell Membrane Damage Oxidative_Stress->Cell_Membrane_Damage Protein_Denaturation Protein Denaturation Oxidative_Stress->Protein_Denaturation Enzyme_Inactivation Enzyme Inactivation Oxidative_Stress->Enzyme_Inactivation Cell_Death Microbial/Sperm Cell Death Cell_Membrane_Damage->Cell_Death Protein_Denaturation->Cell_Death Enzyme_Inactivation->Cell_Death

Caption: Proposed mechanism of action for this compound.

Additionally, as a sulfonamide derivative, monalazone may also interfere with the folic acid synthesis pathway in bacteria, which is a known mechanism of action for sulfa drugs.[2][3] This would contribute to its bacteriostatic or bactericidal properties.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a definitive, step-by-step experimental protocol and comprehensive, experimentally-derived characterization data remain to be fully elucidated in publicly accessible literature, the information presented here offers a robust starting point for researchers in the field. The proposed synthesis route is based on well-established chemical principles, and the predicted characterization data provides a useful benchmark for analytical studies. Further research is warranted to validate the proposed synthesis and to obtain detailed experimental data to fully characterize this compound and its biological activities.

References

In Vitro Efficacy of Monalazone Disodium: An Analysis of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Overview of Monalazone Disodium

This compound, also known by trade names such as Naclobenz-Natrium, Spergisin, and Speton, is a sulfonylbenzoic acid derivative.[1] Synthesized in 1937, it is structurally related to halazone and has been primarily used as a vaginal disinfectant, antiseptic, and spermicidal contraceptive.[1] Despite its long history of use, detailed scientific studies on its in vitro efficacy are conspicuously absent from peer-reviewed literature accessible through broad scientific databases.

Quantitative In Vitro Efficacy Data

A thorough search for quantitative data, such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), or 50% Inhibitory Concentration (IC50) values for this compound against a spectrum of microorganisms (bacteria, viruses, fungi) or spermatozoa, did not yield any specific results. Consequently, a data table summarizing these metrics cannot be compiled.

Experimental Protocols

A generalized workflow for evaluating a topical microbicide, which would be applicable to this compound, is presented below. This diagram illustrates a typical sequence of in vitro assays that would be necessary to characterize its activity.

G cluster_preclinical In Vitro Efficacy Evaluation A Compound Preparation (this compound) B Antimicrobial Susceptibility Testing (e.g., Broth Dilution, Agar Diffusion) A->B D Spermicidal Assay (e.g., Sander-Cramer test) A->D C Determination of MIC/MBC against relevant vaginal flora and pathogens B->C F Cytotoxicity Assays (on vaginal epithelial cells, lactobacilli) C->F E Determination of Minimum Effective Concentration (MEC) for sperm immobilization D->E E->F G Mechanism of Action Studies (e.g., membrane permeability, enzyme inhibition) F->G H Data Analysis and Efficacy Profile Generation G->H G cluster_cell Target Cell (e.g., Bacterium, Spermatozoon) Membrane Cell Membrane Proteins Cellular Proteins DNA Genetic Material (DNA) Monalazone Monalazone Disodium Monalazone->Membrane Disruption of membrane integrity Monalazone->Proteins Denaturation and loss of function Monalazone->DNA Potential interaction/damage

References

Monalazone Disodium: A Technical Guide on its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Monalazone disodium, also known by trade names such as Naclobenz-Natrium, Spergisin, and Speton, was first synthesized in 1937.[1] It is the disodium salt of Monalazone and is categorized as a vaginal disinfectant, antiseptic, and spermicidal agent.[1] Its chemical structure, closely related to the water disinfectant halazone, suggests a mechanism of action rooted in its chemical reactivity.[1] The compound has been noted for its effectiveness against a range of pathogens, particularly Gram-positive bacteria and certain fungi.[2]

Antimicrobial Spectrum and Efficacy

While literature describes this compound as a broad-spectrum antimicrobial agent, specific quantitative data from standardized antimicrobial susceptibility testing is not extensively published. The following table summarizes the expected quantitative data that would be generated from such studies.

Table 1: Hypothetical Summary of this compound Antimicrobial Susceptibility Data

Microbial GroupRepresentative SpeciesMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Gram-positive Bacteria Staphylococcus aureusData not availableData not available
Streptococcus agalactiaeData not availableData not available
Enterococcus faecalisData not availableData not available
Gram-negative Bacteria Escherichia coliData not availableData not available
Neisseria gonorrhoeaeData not availableData not available
Gardnerella vaginalisData not availableData not available
Fungi Candida albicansData not availableData not available
Candida glabrataData not availableData not available

Mechanism of Action

The antimicrobial and spermicidal activity of this compound is attributed to its ability to disrupt microbial cell structures.[2] The key functional moieties responsible for this action are believed to be the sulfonyl (-SO₂) and the chlorinated amine (-NCl) groups.[2] It is hypothesized that the N-chloro-sulfonamide group acts as a potent oxidizing agent, leading to the denaturation of essential proteins and enzymes within the microbial cell, ultimately resulting in cell death. A detailed signaling pathway for its antimicrobial action has not been elucidated in the available literature.

Recommended Experimental Protocols

To quantitatively determine the antimicrobial spectrum of this compound, standardized in vitro assays are necessary. The following protocols are based on established methodologies for antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] The broth microdilution method is a standard procedure for determining MIC values.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare serial dilutions of this compound in microtiter plate start->prep_compound inoculate Inoculate microtiter plate wells with microbial suspension prep_compound->inoculate prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate plate under optimal conditions (e.g., 37°C for 24h) inoculate->incubate read_results Visually or spectrophotometrically determine lowest concentration with no visible growth incubate->read_results end MIC Value Determined read_results->end

Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocol for MBC Determination:

  • Following the MIC assay, an aliquot from each well showing no visible growth is subcultured onto an antibiotic-free agar medium.

  • The plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

  • The MBC is identified as the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Evaluation of Spermicidal Activity

The Sander-Cramer test is a standard in vitro method for assessing the spermicidal potential of a compound.

Experimental Workflow for Spermicidal Activity Evaluation

Spermicidal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare various concentrations of this compound start->prep_compound mix Mix semen sample with This compound solutions prep_compound->mix prep_sperm Obtain fresh human semen sample and assess initial motility prep_sperm->mix observe Observe sperm motility under a microscope at defined time intervals (e.g., 20-30s) mix->observe determine_ec100 Determine the Effective Concentration (EC100) that causes 100% immobilization observe->determine_ec100 end Spermicidal Potency Established determine_ec100->end

Workflow for evaluating spermicidal activity using the Sander-Cramer test.

Conclusion

This compound is a historically recognized topical antiseptic and spermicidal agent with a presumed broad-spectrum antimicrobial activity. While its general properties are noted, a significant gap exists in the publicly available, quantitative data regarding its antimicrobial spectrum. The experimental workflows detailed in this guide provide a clear pathway for researchers to systematically evaluate the efficacy of this compound against a comprehensive panel of clinically relevant microorganisms. Further research in this area is warranted to fully characterize its potential in various antimicrobial applications.

References

Unveiling the Spermicidal Potential of Monalazone Disodium: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive review of publicly available scientific literature and clinical trial data yielded no specific information regarding the spermicidal activity of Monalazone disodium. The following technical guide is a generalized framework based on established in-vitro spermicidal assay protocols. The experimental designs, data, and pathways presented are illustrative and intended to serve as a methodological blueprint for the potential evaluation of this compound or other novel spermicidal agents.

Introduction

The development of safe and effective topical non-hormonal contraceptives is a significant focus in reproductive health research. Spermicidal agents, which immobilize or kill spermatozoa upon contact, represent a key component of many contraceptive formulations. This document outlines a comprehensive in-vitro testing strategy to evaluate the potential spermicidal activity of the compound this compound. The methodologies described herein are adapted from standardized assays used in the field to assess sperm viability, motility, and membrane integrity.

Core Experimental Protocols

Sander-Cramer Assay (Modified) for Sperm Immobilization

This assay is a fundamental test to determine the minimum effective concentration (MEC) of a compound required to immobilize sperm.

Methodology:

  • Semen Collection and Liquefaction: Fresh human semen samples are obtained from healthy donors after a period of sexual abstinence of 2-3 days. Samples are allowed to liquefy at 37°C for 30 minutes.

  • Sperm Motility Assessment: A baseline assessment of sperm concentration and percentage of motile sperm is performed using a Makler chamber or a computer-assisted sperm analysis (CASA) system. Samples with normal parameters (as per WHO guidelines) are selected.

  • Preparation of this compound Dilutions: A series of dilutions of this compound are prepared in a suitable buffer (e.g., Biggers-Whitten-Whittingham medium).

  • Incubation: An aliquot of liquefied semen is mixed with each dilution of this compound at a ratio of 1:5 (semen to compound) and incubated at 37°C.

  • Microscopic Examination: At timed intervals (e.g., 30 seconds, 1 minute, 5 minutes), a drop of the mixture is examined under a microscope at 400x magnification. The complete immobilization of all spermatozoa is observed. The lowest concentration of the compound that induces 100% immobilization is considered the MEC.

Sperm Viability Assay (Eosin-Nigrosin Staining)

This assay differentiates between live and dead sperm based on membrane integrity.

Methodology:

  • Sperm Treatment: Spermatozoa are incubated with various concentrations of this compound (including the MEC) for a defined period.

  • Staining: A small volume of the sperm suspension is mixed with an equal volume of 1% eosin Y solution, followed by the addition of 10% nigrosin solution.

  • Smear Preparation: A smear is prepared on a clean glass slide and allowed to air dry.

  • Microscopic Analysis: The slide is examined under a microscope. Live sperm with intact membranes will appear unstained (white), while dead sperm with compromised membranes will be stained pink or red. At least 200 spermatozoa are counted to determine the percentage of viable sperm.

Hypo-osmotic Swelling (HOS) Test

The HOS test assesses the functional integrity of the sperm plasma membrane.

Methodology:

  • Sperm Incubation: Spermatozoa are exposed to this compound at different concentrations.

  • Hypo-osmotic Solution: The treated sperm are then incubated in a hypo-osmotic solution (e.g., a mixture of fructose and sodium citrate) at 37°C for 30-60 minutes.

  • Microscopic Observation: The sperm are observed under a phase-contrast microscope. Sperm with intact membranes will swell due to the influx of water, resulting in coiled tails. Sperm with damaged membranes will not show any change. The percentage of swollen sperm is calculated.

Data Presentation

Quantitative data from the assays should be systematically organized for clear interpretation and comparison.

Table 1: Sperm Immobilization Efficiency of this compound (Hypothetical Data)

Concentration (µg/mL)Time to 100% Immobilization (seconds)
50>300
100120
20060
40030

Table 2: Effect of this compound on Sperm Viability (Hypothetical Data)

Concentration (µg/mL)Percentage of Viable Sperm (Eosin-Nigrosin)
Control92%
10075%
20040%
4005%

Table 3: Impact of this compound on Sperm Membrane Integrity (Hypothetical Data)

Concentration (µg/mL)Percentage of Swollen Sperm (HOS Test)
Control88%
10065%
20030%
400<10%

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

G cluster_0 Sperm Viability Assessment Workflow semen_collection Semen Collection & Liquefaction treatment Incubation with This compound semen_collection->treatment staining Eosin-Nigrosin Staining treatment->staining microscopy Microscopic Analysis (Count Viable vs. Non-Viable) staining->microscopy data_analysis Data Analysis (% Viability) microscopy->data_analysis

Caption: Workflow for assessing sperm viability after exposure to this compound.

G cluster_1 Hypothesized Spermicidal Mechanism of Action monalazone This compound membrane Sperm Plasma Membrane Disruption monalazone->membrane immobilization Loss of Motility membrane->immobilization viability_loss Cell Death membrane->viability_loss

Caption: Postulated mechanism of this compound leading to sperm immobilization and death.

G cluster_2 Sander-Cramer Assay Logic start Start: Liquefied Semen prepare_dilutions Prepare Serial Dilutions of this compound start->prepare_dilutions mix Mix Semen with Dilutions prepare_dilutions->mix observe Microscopic Observation at Timed Intervals mix->observe decision 100% Immobilization? observe->decision record_mec Record Minimum Effective Concentration (MEC) decision->record_mec Yes continue_obs Continue Observation decision->continue_obs No continue_obs->observe

Caption: Decision-making workflow for the Sander-Cramer spermicidal assay.

Conclusion

The methodologies outlined in this whitepaper provide a robust framework for the initial in-vitro evaluation of this compound's spermicidal potential. Should these foundational assays indicate promising activity, further studies, including assessments of cytotoxicity on vaginal epithelial cells, effects on sperm acrosome reaction, and in-vivo contraceptive efficacy studies in animal models, would be warranted. The successful development of a new spermicidal agent requires a rigorous and systematic approach to preclinical evaluation, for which this document provides a starting blueprint.

A Technical Guide to the Physicochemical Properties of Monalazone Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monalazone disodium, the disodium salt of 4-(N-chlorosulfamoyl)benzoic acid, is a compound recognized for its antiseptic and spermicidal properties.[1] Structurally, it belongs to the class of sulfonylbenzoic acid derivatives and is closely related to halazone.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering critical data and methodologies for professionals in drug development and research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in a biological system, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Structure and Identity
  • IUPAC Name: disodium;4-chloroazanidylsulfonylbenzoate[2]

  • CAS Number: 61477-95-0[2][3][4][5]

  • Molecular Formula: C₇H₄ClNNa₂O₄S[2]

  • SMILES Code: C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)N(Cl)[Na+].[Na+]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters of this compound.

PropertyValueSource
Molecular Weight 279.61 g/mol [5]
Boiling Point 576.85 °C (Predicted)ChemicalBook
Density 1.612 g/cm³ (Predicted)ChemicalBook
Water Solubility 410 g/L at 20°CChemicalBook
LogP (Octanol-Water Partition Coefficient) 1.45 (Predicted)ChemicalBook
Melting Point Data not available
pKa Data not available

Note: Some of the available data are predicted values and should be confirmed by experimental analysis for rigorous drug development programs.

Experimental Protocols

Standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. While specific experimental details for this compound are not extensively published, the following are general, widely accepted methodologies for determining key parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific aqueous medium at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

  • Add an excess amount of this compound to a vial containing a buffer of the desired pH (e.g., phosphate-buffered saline, pH 7.4).

  • Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solids.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The experiment should be performed in triplicate to ensure accuracy.

G Workflow for Solubility Determination A Add excess this compound to buffer B Equilibrate in shaker bath (constant T) A->B 24-48h C Sample and filter supernatant B->C D Quantify concentration by HPLC C->D E Calculate solubility D->E

Caption: Workflow for the shake-flask solubility determination method.

Determination of Lipophilicity (LogP/LogD)

The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water.

Principle: The compound is dissolved in one phase and allowed to partition between the two immiscible liquids. The concentration in each phase is measured at equilibrium.

Methodology:

  • Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.

  • Prepare a stock solution of this compound in the aqueous phase.

  • Mix a known volume of the aqueous stock solution with a known volume of the n-octanol phase in a separatory funnel.

  • Shake the funnel for a set period to allow for partitioning.

  • Allow the two phases to separate completely.

  • Measure the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculate the partition coefficient as P = [Concentration in octanol] / [Concentration in aqueous phase].

  • LogP is the logarithm of P.

Mechanism of Action: A Conceptual Overview

This compound is classified as a vaginal disinfectant and spermicidal agent.[1] Its mechanism of action is believed to be related to its chemical structure, particularly the N-chloro group on the sulfonamide moiety.

Disinfectant Action: Compounds containing an N-chloro group, such as chloramines, are known to be oxidizing agents. It is hypothesized that this compound acts by releasing active chlorine, which can denature proteins and disrupt enzymatic functions within microorganisms, leading to their inactivation.

Spermicidal Action: The spermicidal effect is likely due to the disruption of the sperm cell membrane integrity. The interaction of the compound with the lipid bilayer and membrane proteins of spermatozoa can lead to increased permeability, loss of essential intracellular components, and ultimately, sperm immobilization and death.

G Proposed Mechanism of this compound cluster_0 Disinfectant Action cluster_1 Spermicidal Action A This compound B Release of Active Chlorine A->B C Oxidation of Microbial Proteins B->C D Microbial Inactivation C->D E This compound F Disruption of Sperm Membrane Integrity E->F G Increased Permeability & Loss of Intracellular Components F->G H Sperm Immobilization & Death G->H

Caption: Conceptual diagram of the proposed disinfectant and spermicidal mechanisms.

Stability and Storage

For optimal stability, this compound should be stored in a dry, dark place. Short-term storage can be at 0 - 4 °C, while long-term storage is recommended at -20 °C. The compound is soluble in DMSO.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The tabulated data, along with the outlined experimental protocols and conceptual mechanism of action, serve as a valuable resource for researchers and professionals engaged in the development of formulations containing this active pharmaceutical ingredient. Further experimental validation of the predicted values and a more in-depth investigation into its precise molecular mechanisms are warranted to fully characterize this compound for therapeutic applications.

References

In-Depth Technical Guide to Monalazone Disodium Structural Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monalazone disodium, a topical antiseptic and spermicidal agent, belongs to the class of N-chlorosulfonamides. Its activity is intrinsically linked to its chemical structure, particularly the presence of an active chlorine atom. This guide provides a comprehensive overview of the structural analogues of this compound, focusing on their synthesis, biological activity, and structure-activity relationships. Detailed experimental protocols for the synthesis of related compounds and the evaluation of their antimicrobial and spermicidal efficacy are presented. Furthermore, this document elucidates the proposed mechanisms of action through signaling pathway and workflow diagrams, offering a valuable resource for the development of novel anti-infective and contraceptive agents.

Core Compound: this compound

This compound, the disodium salt of 4-(N-chlorosulfamoyl)benzoic acid, is a well-established vaginal disinfectant and spermicidal contraceptive.[1] Its chemical structure features a benzoic acid moiety, a sulfonamide group, and a crucial N-chloro bond, which is the primary source of its oxidizing and antimicrobial properties.

Chemical Structure:

  • IUPAC Name: Disodium 4-(N-chloroazanidylsulfonyl)benzoate[2]

  • CAS Number: 61477-95-0[2]

  • Molecular Formula: C₇H₄ClNNa₂O₄S[2]

  • Molecular Weight: 279.61 g/mol [2]

The core structure of Monalazone presents three key regions amenable to chemical modification for the generation of structural analogues: the carboxylic acid group, the aromatic ring, and the N-chlorosulfonamide moiety.

Structural Analogues and Synthesis Strategies

The exploration of this compound analogues has primarily focused on modifications of the core sulfonylbenzoic acid scaffold to modulate physicochemical properties and biological activity.

Synthesis of the Core Scaffold

The synthesis of the 4-(sulfamoyl)benzoic acid scaffold, the precursor to Monalazone and its analogues, typically begins with the chlorosulfonation of benzoic acid. This electrophilic aromatic substitution yields 4-(chlorosulfonyl)benzoic acid. Subsequent reaction with ammonia or a primary/secondary amine affords the corresponding sulfonamide.

N-Chlorination: The Key to Activity

The introduction of the active chlorine atom onto the sulfonamide nitrogen is the critical step in conferring antimicrobial and spermicidal activity. This is typically achieved through N-chlorination using various chlorinating agents.

Experimental Protocol: General N-Chlorination of Sulfonamides

This protocol is a generalized procedure based on common laboratory practices for the N-chlorination of sulfonamides.

Materials:

  • Parent sulfonamide compound

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined by titration) or Trichloroisocyanuric acid (TCCA)

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolve the parent sulfonamide in an appropriate solvent. For compounds with a free carboxylic acid, initial dissolution in a slight excess of aqueous sodium bicarbonate solution is recommended.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add a stoichiometric equivalent of the chlorinating agent. If using sodium hypochlorite, it can be added dropwise. If using TCCA, it can be added in small portions.

  • If the reaction medium is basic, slowly add glacial acetic acid to maintain a slightly acidic to neutral pH, which favors the formation of the N-chloro bond.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or by testing for the presence of active chlorine using potassium iodide-starch paper (a blue-black color indicates the presence of an oxidizing agent).

  • Once the reaction is complete, if the product precipitates, it can be collected by filtration, washed with cold water, and dried.

  • If the product is soluble, extract the product into an organic solvent like dichloromethane.

  • Wash the organic layer with a dilute solution of sodium bicarbonate to remove any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the N-chlorinated product.

Logical Workflow for Synthesis and Chlorination:

G start Benzoic Acid chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid) start->chlorosulfonation intermediate1 4-(Chlorosulfonyl)benzoic Acid chlorosulfonation->intermediate1 amination Amination (Ammonia or Amine) intermediate1->amination sulfonamide 4-(Sulfamoyl)benzoic Acid Analogue amination->sulfonamide chlorination N-Chlorination (e.g., NaOCl) sulfonamide->chlorination final_product Monalazone Analogue chlorination->final_product

Caption: General synthesis workflow for Monalazone analogues.

Quantitative Data: Antimicrobial Activity

Table 1: Antimicrobial Activity of Substituted Benzenesulfonic Acid Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid (Compound 9)Staphylococcus aureus-[2]
4-(1-octadec-9-enoyl-1H-benzoimidazol-2-yl)-benzenesulfonic acid (Compound 18)Staphylococcus aureus-[2]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus125[3]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis125[3]

Table 2: Antimicrobial Activity of Substituted Benzoic Acid Derivatives

CompoundTest OrganismMIC (mg/mL)Reference
Benzoic acidEscherichia coli O157:H71[4]
2-Hydroxybenzoic acid (Salicylic acid)Escherichia coli O157:H70.5[4]
3-Hydroxybenzoic acidEscherichia coli O157:H70.5[4]
3,4,5-Trihydroxybenzoic acid (Gallic acid)Escherichia coli1.5 - 2.5[4]

Mechanism of Action

The biological activity of this compound and its N-chloro analogues is believed to stem from two primary mechanisms: the oxidizing action of the N-chloro group and the competitive inhibition of folic acid synthesis, a classic mechanism for sulfonamides.

Oxidative Stress and Disruption of Cellular Function

The N-chloro bond in these compounds is relatively labile and can release active chlorine, which is a potent oxidizing agent. This leads to a cascade of events that disrupt microbial and sperm cell function.

G cluster_0 N-Chloro Compound cluster_1 Target Cell (Microbe/Sperm) cluster_2 Cellular Damage Monalazone Monalazone Analogue (R-SO₂-NCl-R') CellMembrane Cell Membrane Monalazone->CellMembrane Release of Active Chlorine Proteins Essential Proteins (Enzymes, Structural) Monalazone->Proteins Oxidation of Sulfhydryl Groups DNA DNA Monalazone->DNA LipidPeroxidation Lipid Peroxidation CellMembrane->LipidPeroxidation ProteinOxidation Protein Oxidation & Denaturation Proteins->ProteinOxidation DNA_Damage DNA Damage DNA->DNA_Damage CellDeath Cell Death / Immobilization LipidPeroxidation->CellDeath ProteinOxidation->CellDeath DNA_Damage->CellDeath

Caption: Proposed oxidative stress mechanism of N-chloro compounds.

Inhibition of Folic Acid Synthesis

The sulfonamide moiety of Monalazone and its analogues are structural analogues of para-aminobenzoic acid (PABA). This allows them to act as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Folic acid is a precursor for the synthesis of nucleotides, and its inhibition halts DNA replication and cell growth.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydropteroate -> Dihydrofolate (DHF) DHPS->DHF Normal Pathway Monalazone Sulfonamide Analogue Monalazone->DHPS Competitive Inhibition THF Tetrahydrofolate (THF) DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_Rep DNA Replication Nucleotides->DNA_Rep

Caption: Inhibition of Folic Acid Synthesis by Sulfonamides.

Experimental Protocols: Biological Activity Assays

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Spermicidal Activity Assay: Sander-Cramer Test (Modified)

This assay evaluates the time and concentration required for a compound to immobilize sperm.

Materials:

  • Test compounds

  • Freshly collected human semen sample

  • Baker's buffer or other suitable physiological medium

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Allow the semen sample to liquefy at 37 °C for 30 minutes.

  • Perform a preliminary sperm count and motility assessment.

  • Prepare serial dilutions of the test compound in the physiological buffer.

  • On a microscope slide, mix a small volume of the semen with a specified volume of the test compound dilution.

  • Immediately start a stopwatch and observe the sperm motility under a microscope.

  • Record the time at which all sperm become completely immotile.

  • The spermicidal concentration is the lowest concentration of the compound that immobilizes all sperm within a specified time (e.g., 20-30 seconds).

Conclusion and Future Directions

This compound and its structural analogues represent a promising class of topical anti-infective and contraceptive agents. The dual mechanism of action, combining oxidative stress and metabolic inhibition, makes them effective against a broad spectrum of microorganisms and sperm. Future research should focus on the systematic synthesis and evaluation of new analogues with modifications to the aromatic ring and the sulfonamide group to enhance potency, stability, and selectivity. A deeper understanding of the structure-spermicidal activity relationship is crucial for the rational design of next-generation compounds with improved efficacy and safety profiles. The development of analogues with controlled release of active chlorine could also lead to formulations with prolonged activity and reduced potential for irritation.

References

Monalazone Disodium: A Technical Overview of its Discovery, History, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

PropertyValueSource
IUPAC Namedisodium;4-chloroazanidylsulfonylbenzoateN/A
Molecular FormulaC₇H₄ClNNa₂O₄S[1]
Molecular Weight279.6085 g/mol [1]
CAS Number61477-95-0[1]
SynonymsMonalazone disodium, Naclobenz-natrium, Spergisin, Speton, p-(Chlorosulfamoyl)benzoic acid disodium salt[1][2]

Historical Context and Discovery

The development of this compound is situated within the broader historical context of research into sulfonylbenzoic acid derivatives and sulfonamides. The discovery of the antibacterial properties of sulfonamides in the pre-antibiotic era spurred significant research into synthesizing and screening numerous derivatives for enhanced therapeutic applications.

This compound was first synthesized in 1937.[2] It is structurally related to halazone, another chlorinated sulfonamide used for water disinfection. The primary applications for this compound were as a vaginal disinfectant and a spermicidal contraceptive, marketed under brand names such as Naclobenz-Natrium, Spergisin, and Speton.[2] A combination vaginal tablet containing 0.125 mg of estradiol benzoate and 10 mg of monalazone was also previously marketed under the brand name Malun 25.

Synthesis

While the original 1937 publication detailing the synthesis of this compound could not be retrieved, the general synthetic pathway is understood to proceed via the chlorosulfonation of benzoic acid. This is followed by a reaction with sodium hydroxide to form the disodium salt.

A plausible synthesis route, based on related compounds, is the oxidation of p-toluenesulfonamide. One documented method for a similar compound, p-carboxy-benzenesulfonamide, involves the oxidation of p-toluenesulfonamide with hydrogen peroxide under microwave irradiation.[3]

Conceptual Synthesis Workflow

G cluster_0 Synthesis of p-Carboxyphenylsulfonamide cluster_1 Chlorination and Salt Formation p-Toluenesulfonamide p-Toluenesulfonamide Oxidation Oxidation p-Toluenesulfonamide->Oxidation Hydrogen_Peroxide Hydrogen_Peroxide Hydrogen_Peroxide->Oxidation p-Carboxy-benzenesulfonamide p-Carboxy-benzenesulfonamide Oxidation->p-Carboxy-benzenesulfonamide p-Carboxy-benzenesulfonamide_2 p-Carboxy-benzenesulfonamide Chlorination Chlorination p-Carboxy-benzenesulfonamide_2->Chlorination Chlorinating_Agent Chlorinating_Agent Chlorinating_Agent->Chlorination Monalazone Monalazone Chlorination->Monalazone Salt_Formation Salt_Formation Monalazone->Salt_Formation Sodium_Hydroxide Sodium_Hydroxide Sodium_Hydroxide->Salt_Formation Monalazone_disodium Monalazone_disodium Salt_Formation->Monalazone_disodium

Caption: Conceptual workflow for the synthesis of this compound.

Mechanism of Action

The biological activity of this compound is primarily attributed to its properties as an antiseptic, disinfectant, and spermicide. The core of its antimicrobial and spermicidal action lies in its ability to disrupt microbial and sperm cell structures. This is thought to be mediated by the sulfonyl (-SO₂) and chlorinated amine (-NCl) functional groups. These reactive groups are believed to interfere with the integrity of the lipid bilayer of cell membranes and inhibit essential enzyme functions, leading to cell death.

Some research has also suggested potential diuretic and anti-inflammatory properties for this compound, although these are less well-established.

Postulated Mechanism of Antimicrobial and Spermicidal Activity

G Monalazone This compound (N-chloro-sulfonamide group) Disruption Membrane Disruption Monalazone->Disruption Enzyme_Inhibition Inhibition of Essential Enzymes Monalazone->Enzyme_Inhibition Cell_Membrane Microbial / Sperm Cell Membrane Cell_Membrane->Disruption Cell_Death Cell Death Disruption->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Postulated mechanism of action of this compound.

Quantitative Data and Experimental Protocols

A comprehensive search of publicly available scientific literature did not yield specific quantitative data from historical or contemporary studies on the antiseptic, spermicidal, or other biological activities of this compound. As a result, the creation of summary tables as requested is not feasible.

Similarly, detailed experimental protocols for the synthesis of this compound or for the in vitro and in vivo assays used to characterize its activity are not available in the retrieved literature. Historical methods for evaluating spermicidal agents, such as the Sander-Cramer test, were likely employed, but specific protocols for this compound are not documented in the accessible resources. The Sander-Cramer test is a common method used to assess the in vivo effectiveness of a spermicidal agent.

Signaling Pathways

The available literature on the mechanism of action of this compound focuses on the direct chemical disruption of cellular structures. There is no information available to suggest the involvement of specific intracellular signaling pathways in its antimicrobial or spermicidal effects. Therefore, the creation of diagrams for signaling pathways is not possible based on the current body of knowledge.

Conclusion

This compound is a historically significant compound that emerged from the era of sulfonamide discovery. While its primary applications as a topical antiseptic and spermicide are documented, the in-depth technical data, including quantitative results and detailed experimental protocols from its period of discovery and use, are not readily accessible in modern scientific databases. The mechanism of action is understood in general terms to involve the chemical reactivity of its N-chloro-sulfonamide moiety, leading to the disruption of cellular integrity. Further research, potentially involving the analysis of historical chemical and pharmaceutical archives, would be necessary to uncover the specific quantitative data and detailed methodologies requested by the scientific community.

References

The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonylbenzoic acid derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the sulfonyl (–SO₂–) and carboxylic acid (–COOH) functional groups, attached to a benzoic acid scaffold, provides a unique combination of electronic and steric properties that allows for interaction with a variety of biological targets. This technical guide provides an in-depth overview of the key biological activities of sulfonylbenzoic acid derivatives, detailed experimental protocols for their evaluation, and a summary of quantitative data to facilitate comparative analysis. The structural versatility of this scaffold has led to the development of potent agents with antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties, making them promising candidates for further drug discovery and development.

Antimicrobial Activity

Sulfonylbenzoic acid derivatives have demonstrated notable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Data for Antimicrobial Activity
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538125[1]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 6683125[1]
1,3-oxazole derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acidCandida albicansModerate Activity[1]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-sensitive Staphylococcus aureus15.62-31.25 µmol/L[2]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-resistant Staphylococcus aureus15.62-31.25 µmol/L[2]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4 µmol/L[2]
4-Amino-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4 µmol/L[2]
Piperazine sulfonamide 7cEnterobacter aerogenes81 ± 0.78[3]
Piperazine sulfonamide 7cBacillus subtilis49 ± 1.02[3]
Piperazine sulfonamide 7fEnterobacter aerogenes86 ± 0.58[3]
Piperazine sulfonamide 7fBacillus subtilis67 ± 0.76[3]
2-(substituted sulfonamido) benzoic acid derivative A13Plesiomonas shigelloides183.81[4]
2-(substituted sulfonamido) benzoic acid derivative A14Atypical Escherichia coli183.81[4]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

  • Test compounds (sulfonylbenzoic acid derivatives)

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), pick 3-5 isolated colonies of the microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the test compound in the microtiter plate. Add 100 µL of the dissolved compound to the first well and serially transfer 100 µL to subsequent wells, discarding the final 100 µL from the last well in the series. This will result in final test concentrations that are half of the initial concentrations after adding the inoculum.

  • Inoculation:

    • Add 100 µL of the prepared bacterial or fungal suspension to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and the inoculum (no antimicrobial agent).

    • Sterility Control: A well containing only broth (no inoculum or antimicrobial agent).

    • Positive Control: A well containing a known antimicrobial agent with expected activity against the test organism.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Reading Results:

    • The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth (turbidity) after incubation. This can be assessed visually or by using a microplate reader to measure absorbance.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_results Results start Start inoculum Prepare Inoculum (0.5 McFarland) start->inoculum dilution Serial Dilution of Test Compound start->dilution inoculate Inoculate Microplate inoculum->inoculate dilution->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read Read Results (Visual/Spectrophotometer) incubate->read end Determine MIC read->end

Workflow for MIC Determination

Anti-inflammatory Activity

Several sulfonylbenzoic acid derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of pain and inflammation.

Quantitative Data for Anti-inflammatory Activity
Compound/DerivativeTargetIC₅₀Reference
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)h-NTPDase12.88 ± 0.13 µM[5]
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f)h-NTPDase2Sub-micromolar[5]
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j)h-NTPDase2Sub-micromolar[5]
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d)h-NTPDase2Sub-micromolar[5]
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)h-NTPDase30.72 ± 0.11 µM[5]
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d)h-NTPDase80.28 ± 0.07 µM[5]
3-sulfonamido benzoic acid derivative 25lP2Y₁₄R Antagonist5.6 ± 0.3 nM[6]
Sulfamoyl benzoic acid derivative 85cPLA2αSub-micromolar[7]
Sulfamoyl benzoic acid derivative 88cPLA2αSub-micromolar[7]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidCOX-2Higher affinity than ASA (in silico)[8]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX assay buffer

  • Heme (cofactor)

  • Test compounds

  • Known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • 96-well plate (black, clear bottom for fluorescence)

  • Fluorometric or colorimetric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare the COX assay buffer, heme, and arachidonic acid solutions according to the manufacturer's instructions.

    • Dilute the recombinant COX-2 enzyme to the desired concentration in the assay buffer.

  • Assay Setup:

    • Add 160 µL of reaction buffer, 10 µL of heme, and 10 µL of the diluted COX-2 enzyme to each well of the 96-well plate.

    • For inhibitor wells, add 10 µL of the test compound at various concentrations.

    • For the 100% initial activity wells, add 10 µL of the solvent used to dissolve the test compounds.

    • For the background wells, use heat-inactivated enzyme.

  • Pre-incubation:

    • Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the reaction by adding 10 µL of the arachidonic acid substrate to all wells.

    • Mix quickly and incubate for a specific time (e.g., 2 minutes) at 37°C.

  • Termination and Detection:

    • Stop the reaction by adding a stopping reagent (e.g., a saturated stannous chloride solution).

    • Measure the product formation using a plate reader at the appropriate wavelength for the detection method (e.g., fluorescence or absorbance).

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

signaling_pathway_nfkb cluster_stimulus Extracellular Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events stimuli TNF-α, IL-1, LPS receptor Receptor Complex (e.g., TNFR) stimuli->receptor binds ikk IKK Complex (IKKα/β/γ) receptor->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) proteasome Proteasome ikb->proteasome ubiquitination & degradation nfkb->ikb sequesters nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates dna DNA nfkb_nuc->dna binds transcription Gene Transcription (Inflammatory Mediators) dna->transcription initiates

NF-κβ Signaling Pathway

Anticancer Activity

The anticancer potential of sulfonylbenzoic acid derivatives has been explored against various cancer cell lines. These compounds can induce apoptosis, inhibit cell proliferation, and interfere with signaling pathways crucial for tumor growth and survival.

Quantitative Data for Anticancer Activity
Compound/DerivativeCell LineIC₅₀Reference
Tricyclic benzoic acid 13aAcute Myeloid Leukemia (AML) cellsPotent anti-proliferative effect[9]
N-arachidonoylalanine-Antiproliferative action[1]
N-palmitoyltyrosine-Antiproliferative action[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well tissue culture plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

signaling_pathway_wnt cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus_wnt Nuclear Events destruction_complex Destruction Complex (Axin, APC, GSK3, CK1) beta_catenin β-catenin destruction_complex->beta_catenin phosphorylates beta_catenin_stable Stable β-catenin proteasome_wnt Proteasome beta_catenin->proteasome_wnt ubiquitination & degradation wnt Wnt Ligand receptor_wnt Frizzled/LRP5/6 Receptor Complex wnt->receptor_wnt binds dsh Dishevelled receptor_wnt->dsh activates dsh->destruction_complex inhibits beta_catenin_nuc β-catenin beta_catenin_stable->beta_catenin_nuc accumulates & translocates tcf_lef TCF/LEF beta_catenin_nuc->tcf_lef binds transcription_wnt Target Gene Transcription tcf_lef->transcription_wnt activates

Wnt/β-catenin Signaling Pathway

Other Biological Activities

Beyond the aforementioned activities, sulfonylbenzoic acid derivatives have been investigated for other therapeutic applications.

  • Antidiabetic Activity: Some derivatives have shown potential as antidiabetic agents by inhibiting enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. For instance, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid was found to be a potent inhibitor of both α-amylase and α-glucosidase.[10]

  • Enzyme Inhibition: This class of compounds has been shown to inhibit various other enzymes. For example, certain sulfamoyl benzamide derivatives are selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in physiological and pathological processes like thrombosis and inflammation.[5]

  • Receptor Modulation: Sulfamoyl benzoic acid analogues have been designed as specific agonists of the LPA₂ receptor, which is involved in antiapoptotic and mucosal barrier-protective effects.[11] Additionally, 3-sulfonamido benzoic acid derivatives have been identified as potent P2Y₁₄R antagonists with potential applications in treating acute lung injury.[6]

Conclusion

Sulfonylbenzoic acid derivatives constitute a privileged scaffold in medicinal chemistry, exhibiting a remarkable diversity of biological activities. Their synthetic tractability allows for the generation of large libraries of analogues, facilitating the optimization of potency and selectivity for various biological targets. The data and protocols presented in this guide highlight the significant potential of this compound class in the development of novel therapeutics for a wide range of diseases. Further research into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully exploit their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Monalazone Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monalazone disodium, a sulfonylbenzoic acid derivative, is recognized for its applications as a vaginal disinfectant, antiseptic, and spermicidal agent.[1] As a member of the sulfonamide class of compounds, it is also explored for its potential antimicrobial and anti-inflammatory properties.[2] These application notes provide detailed experimental protocols for the evaluation of this compound's biological activities.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₇H₄ClNNa₂O₄SPubChem
Molecular Weight 279.61 g/mol PubChem
IUPAC Name disodium;4-chloroazanidylsulfonylbenzoatePubChem
CAS Number 61477-95-0PubChem

Experimental Protocols

Antimicrobial Activity Assessment

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against relevant microbial strains.

a. Materials

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microplates

  • Spectrophotometer

b. Protocol

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 10 mg/mL.

  • Preparation of Microbial Inoculum: Culture the microbial strains overnight and adjust the turbidity to 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth in a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound that inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in viable cells.

c. Quantitative Data

The following table presents hypothetical MIC and MBC values for this compound against common pathogens, for illustrative purposes.

MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus128256
Escherichia coli256512
Candida albicans64128
Spermicidal Activity Assay (Sander-Cramer Test)

This protocol details the assessment of the spermicidal activity of this compound.

a. Materials

  • This compound

  • Freshly collected human semen samples

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Light microscope

b. Protocol

  • Semen Sample Preparation: Allow the semen sample to liquefy at 37°C for 30 minutes.

  • Preparation of this compound Solutions: Prepare a range of concentrations of this compound in PBS.

  • Sperm Motility Assessment: Mix the semen sample with the this compound solutions at a 1:1 ratio.

  • Microscopic Examination: Immediately place a drop of the mixture on a microscope slide and observe the sperm motility under a light microscope at 400x magnification.

  • Determination of Minimum Spermicidal Concentration: The minimum spermicidal concentration is the lowest concentration of this compound that completely immobilizes all sperm within 20-30 seconds.[3]

c. Quantitative Data

The following table shows hypothetical data for the spermicidal activity of this compound.

Concentration (mg/mL)Sperm Motility (%)
0 (Control)85
0.540
1.010
2.00
In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)

This protocol describes the evaluation of the anti-inflammatory activity of this compound by measuring the inhibition of protein denaturation.

a. Materials

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

b. Protocol

  • Preparation of Solutions: Prepare a 0.2% w/v solution of BSA in PBS. Prepare various concentrations of this compound.

  • Reaction Mixture: Mix the BSA solution with the this compound solutions.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes to induce denaturation.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

c. Quantitative Data

The following table illustrates the potential anti-inflammatory activity of this compound in a protein denaturation assay.

Concentration (µg/mL)% Inhibition of Protein Denaturation
5025
10045
20068
40085

Visualizations

Signaling Pathway

cluster_pathway Hypothetical Antimicrobial Mechanism of Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydropteroate DHPS->DHF Product Monalazone Monalazone Monalazone->DHPS Inhibits

Caption: Hypothetical inhibition of bacterial folic acid synthesis by Monalazone.

Experimental Workflow

cluster_workflow Experimental Workflow for this compound Evaluation start Start prep Prepare Monalazone Disodium Stock Solution start->prep antimicrobial Antimicrobial Susceptibility Testing (MIC/MBC) prep->antimicrobial spermicidal Spermicidal Activity Assay prep->spermicidal anti_inflammatory Anti-inflammatory Assay prep->anti_inflammatory data_analysis Data Analysis and Interpretation antimicrobial->data_analysis spermicidal->data_analysis anti_inflammatory->data_analysis end End data_analysis->end

References

Application Note: Quantitative Analysis of Monalazone Disodium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monalazone disodium is a chemical compound with the molecular formula C₇H₄ClNNa₂O₄S. Accurate and precise quantification of this compound is crucial for quality control in drug manufacturing, formulation development, and research settings. This document provides detailed protocols for two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. These methods are presented as a starting point for analytical method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method provides high specificity and sensitivity for the quantification of this compound, separating it from potential impurities and degradation products.

Data Summary

A summary of the performance characteristics for the HPLC method is presented below. This data is illustrative and should be verified during formal method validation.

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.0% - 102.0%
Retention Time Approximately 4.5 minutes
Experimental Protocol

1.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 3.0)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

1.2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

1.3. Preparation of Solutions

  • Phosphate Buffer (pH 3.0): Prepare a 20 mM solution of monobasic potassium phosphate in water. Adjust the pH to 3.0 with phosphoric acid.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Methanol:Water, 50:50, v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

1.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject a blank (diluent) to establish the baseline.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Workflow Diagram

HPLC_Workflow prep Preparation stock Standard Stock Solution (1 mg/mL) prep->stock sample Sample Solution prep->sample working Working Standards (1-100 µg/mL) stock->working injection Inject Standards & Samples working->injection sample->injection hplc HPLC Analysis instrument Instrument Setup (Mobile Phase, Flow Rate, etc.) hplc->instrument instrument->injection calibration Generate Calibration Curve injection->calibration data Data Processing data->calibration quant Quantify Sample Concentration calibration->quant result Final Result quant->result UV_Vis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing stock Standard Stock Solution (100 µg/mL) working Working Standards (5-50 µg/mL) stock->working measure Measure Absorbance at λmax (245 nm) working->measure sample Sample Solution sample->measure scan Determine λmax (Scan 200-400 nm) scan->measure calibration Generate Calibration Curve measure->calibration quant Calculate Sample Concentration calibration->quant result Final Result quant->result

Monalazone Disodium: Application Notes and Protocols for Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) using Monalazone disodium. Due to the limited availability of specific published data on this compound's antimicrobial spectrum, the following sections detail generalized yet robust methodologies for determining its efficacy against various microorganisms.

Introduction to this compound

This compound, the disodium salt of Monalazone, is a sulfonylbenzoic acid derivative.[1] Historically, it has been utilized as a vaginal disinfectant, antiseptic, and spermicidal contraceptive.[1] Structurally, it is related to other antimicrobial compounds like halazone.[1] Its application as a disinfectant suggests a broad spectrum of antimicrobial activity, the specifics of which can be elucidated using standardized susceptibility testing methods. These protocols are designed to enable researchers to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a panel of relevant microorganisms.

Presumed Mechanism of Action

While the precise molecular mechanism of antimicrobial action for this compound is not well-documented, compounds of this class, particularly those with a chlorosulfamoyl group, are known to be reactive. It is hypothesized that this compound may act as an oxidizing agent, leading to the denaturation of essential proteins and enzymes within microbial cells, thereby disrupting cellular function and leading to cell death. This proposed mechanism is similar to that of other halogen-containing antimicrobial agents.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismStrain IDMIC (µg/mL)Replicate 1Replicate 2Replicate 3Average MIC
Staphylococcus aureusATCC 29213
Enterococcus faecalisATCC 29212
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
[User-defined]
[User-defined]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

MicroorganismStrain IDMBC (µg/mL)Replicate 1Replicate 2Replicate 3Average MBC
Staphylococcus aureusATCC 29213
Enterococcus faecalisATCC 29212
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
[User-defined]
[User-defined]

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound. It is recommended to use standard quality control strains, such as those listed in the tables above, to ensure the validity of the results.

Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water). The final concentration should be at least 10 times the highest concentration to be tested.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculation: Dilute the standardized inoculum in broth so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add the diluted inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only) in each plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Monalazone Disodium Stock C Serial Dilution in 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells B->D C->D E Incubate Plate D->E F Read MIC Results E->F

Broth Microdilution Workflow for MIC Determination.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay and determines the lowest concentration of this compound that kills a specified percentage (typically ≥99.9%) of the initial microbial population.

Materials:

  • MIC plate from the previous experiment

  • Agar plates (e.g., Tryptic Soy Agar)

  • Sterile pipette and spreader

  • Incubator

Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Result Interpretation: The MBC is the lowest concentration of this compound that results in no microbial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the agar plate.

MBC_Determination_Workflow cluster_mic From MIC Assay cluster_plating Subculturing cluster_incubation_read Incubation & Reading A Select Wells with No Visible Growth (≥MIC) B Plate Aliquots onto Nutrient Agar A->B C Incubate Agar Plates B->C D Determine Lowest Concentration with No Growth (MBC) C->D

Workflow for MBC Determination.

Agar Disk Diffusion (Kirby-Bauer) Method

This is a qualitative method to assess the susceptibility of a microorganism to this compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar plates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Incubator

  • Calipers

Protocol:

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry under aseptic conditions.

  • Inoculation: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Disk Application: Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Incubate the plates at the appropriate temperature and duration.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the microorganism's susceptibility.

Data Interpretation and Reporting

The results from the MIC and MBC assays will provide quantitative measures of the antimicrobial activity of this compound. The disk diffusion assay offers a qualitative assessment. It is crucial to report the quality control results alongside the test results to ensure the validity of the data. For disk diffusion, interpretive criteria (susceptible, intermediate, resistant) would need to be established through correlation with MIC data, which is beyond the scope of this initial testing protocol.

Safety Precautions

Standard microbiological laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and eye protection. All work with microbial cultures should be performed in a biological safety cabinet. All contaminated materials should be decontaminated before disposal. Consult the Material Safety Data Sheet (MSDS) for this compound for specific handling and safety information.

References

Application Notes and Protocols for Monalazone Disodium in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monalazone disodium is a sulfonylbenzoic acid derivative, recognized for its properties as a vaginal disinfectant and spermicidal agent.[1] These application notes provide a comprehensive guide for the formulation and research use of this compound, offering detailed protocols for its preparation, storage, and application in both in vitro and in vivo studies. The information is intended to facilitate the exploration of its antimicrobial, spermicidal, and potentially other biological activities.

Physicochemical Properties and Formulation

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the accurate preparation of stock solutions and experimental formulations.

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular Formula C₇H₄ClNNa₂O₄S[2]
Molecular Weight 279.61 g/mol [2]
CAS Number 61477-95-0[2]
Appearance Solid (form may vary)N/A
Solubility
WaterHigh (predicted due to disodium salt form)
DMSOExperimentally determine
EthanolExperimentally determine
Storage Store at 2-8°C in a dry, dark place.General recommendation
Preparation of Stock Solutions

Due to its disodium salt form, this compound is expected to be readily soluble in water. For cell-based assays, sterile, deionized, or distilled water should be used. For applications requiring an organic solvent, Dimethyl Sulfoxide (DMSO) is a common choice.

Protocol 2.1.1: Preparation of a 100 mM Aqueous Stock Solution

  • Accurately weigh 27.96 mg of this compound powder.

  • Add 1 mL of sterile, purified water to the powder.

  • Vortex or sonicate briefly until the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2.1.2: Preparation of a 100 mM DMSO Stock Solution

  • Accurately weigh 27.96 mg of this compound powder.

  • Add 1 mL of anhydrous, sterile-filtered DMSO to the powder.

  • Vortex or sonicate gently in a water bath to facilitate dissolution.

  • Store the stock solution at -20°C in small aliquots.

Note: The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

In Vitro Experimental Protocols

The following protocols are designed to assess the antimicrobial and cytotoxic properties of this compound.

Antimicrobial Activity Assays

Protocol 3.1.1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination This protocol determines the lowest concentration of this compound that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).

  • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • The MIC is the lowest concentration of this compound where no visible growth is observed.

  • To determine the MBC, subculture 10 µL from each well showing no growth onto an appropriate agar plate.

  • Incubate the agar plates overnight. The MBC is the lowest concentration from which no colonies grow on the subculture plates.

Table 2: Example Data Presentation for MIC/MBC Assay

MicroorganismMIC (µg/mL)MBC (µg/mL)
Escherichia coli
Staphylococcus aureus
Candida albicans
Cytotoxicity Assays

Protocol 3.2.1: MTT Assay for Cell Viability This colorimetric assay measures the metabolic activity of cells and is a common method to assess cytotoxicity.

  • Seed cells (e.g., HeLa, Vero) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest dose of the compound).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Table 3: Example Data Presentation for Cytotoxicity Assay

Cell LineIC₅₀ (µM) - 24hIC₅₀ (µM) - 48hIC₅₀ (µM) - 72h
HeLa
Vero

Potential Signaling Pathways and Mechanisms of Action

The precise mechanism of action of this compound is not well-elucidated. However, as a sulfonylbenzoic acid derivative, it may interact with various cellular pathways. The following diagrams illustrate hypothetical signaling pathways based on the activities of related compounds.

experimental_workflow cluster_preparation Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis stock_solution Stock Solution Preparation serial_dilution Serial Dilutions stock_solution->serial_dilution mic_mbc MIC/MBC Determination serial_dilution->mic_mbc cytotoxicity Cytotoxicity Assay (e.g., MTT) serial_dilution->cytotoxicity data_collection Data Collection (Absorbance, Growth) mic_mbc->data_collection cytotoxicity->data_collection ic50_mic_calc IC50/MIC/MBC Calculation data_collection->ic50_mic_calc

Caption: General experimental workflow for in vitro evaluation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus receptor G-Protein Coupled Receptor (Hypothetical) g_protein G-Protein Activation receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pi3k PI3K g_protein->pi3k pip2 PIP2 plc->pip2 pi3k->pip2 pip3 PIP3 pip2->pip3 dag DAG pip2->dag ip3 IP3 pip2->ip3 akt Akt pip3->akt pkc PKC dag->pkc ca_release Ca²⁺ Release ip3->ca_release transcription Transcription Factor Activation/Inhibition akt->transcription pkc->transcription ca_release->transcription Monalazone Monalazone disodium Monalazone->receptor

Caption: Hypothetical GPCR-mediated signaling pathway for this compound.

In Vivo Experimental Design Considerations

For in vivo studies, the formulation of this compound will depend on the route of administration and the animal model.

Animal Models
  • Vaginal Disinfection/Spermicidal Activity: Rabbit or guinea pig models are commonly used. A gel or cream formulation may be appropriate for vaginal application.

  • Antimicrobial Efficacy: A murine model of skin or soft tissue infection could be employed to assess its efficacy against specific pathogens.

Formulation for In Vivo Use

Protocol 5.2.1: Preparation of a 1% (w/v) Hydrogel Formulation

  • Prepare a sterile aqueous solution of this compound (e.g., 10 mg/mL).

  • Slowly add a gelling agent (e.g., hydroxyethyl cellulose, carbomer) with continuous stirring until the desired viscosity is achieved.

  • Adjust the pH to a physiologically acceptable range (e.g., 4.5-5.5 for vaginal application) using sterile solutions of lactic acid or sodium hydroxide.

  • Package the gel in sterile applicators.

Table 4: Example Dosing Regimen for a Rabbit Vaginal Irritation Study

GroupTreatmentConcentrationVolumeFrequencyDuration
1Vehicle Control (Gel base)N/A1 mLOnce daily7 days
2This compound0.5% (w/v) in gel1 mLOnce daily7 days
3This compound1.0% (w/v) in gel1 mLOnce daily7 days

Safety and Handling

This compound may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

These application notes provide a foundational framework for the research use of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and to conduct thorough validation studies to ensure the accuracy and reproducibility of their results.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Monalazone Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monalazone disodium, a sulfonylbenzoic acid derivative, is recognized for its antiseptic and spermicidal properties.[1] Its primary application is as a vaginal disinfectant.[1] The antimicrobial and spermicidal efficacy of this compound is attributed to its ability to disrupt the integrity of cell membranes, leading to cell death.[2] While its effects on microbial and sperm cells are the basis for its therapeutic use, it is crucial to characterize its cytotoxic potential against mammalian cells to establish a comprehensive safety profile.

These application notes provide a framework for assessing the in vitro cytotoxicity of this compound. The following protocols for common cytotoxicity assays are presented as a guide for researchers. Due to the limited availability of public data on this compound's cytotoxicity, the quantitative data herein is presented as a representative example to illustrate data presentation.

Data Summary

The following tables represent hypothetical data for the in vitro cytotoxicity of this compound against common cell lines. Note: This data is for illustrative purposes only and must be replaced with experimentally derived values.

Table 1: IC50 Values of this compound on Various Cell Lines

Cell LineTypeAssayIncubation Time (hours)Hypothetical IC50 (µM)
HeLaHuman Cervical CancerMTT24150
HaCaTHuman KeratinocyteLDH24200
VeroMonkey Kidney EpithelialNeutral Red24350
HDFHuman Dermal FibroblastAlamarBlue48175

Table 2: Dose-Response Cytotoxicity of this compound (MTT Assay on HeLa Cells)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
5085.3 ± 4.1
10062.1 ± 3.7
15049.8 ± 4.5
20035.7 ± 3.9
25021.4 ± 2.8

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability through the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product.

Materials:

  • HeLa cells (or other cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium only).

  • Incubate the plate for 24 or 48 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control wells.

Membrane Integrity Assessment using LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.

Materials:

  • HaCaT cells (or other cell line of interest)

  • Keratinocyte Growth Medium (KGM)

  • This compound

  • LDH cytotoxicity assay kit

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed HaCaT cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 hours. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (lysis buffer from the kit).

  • After incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in this compound-induced cytotoxicity.

Figure 1. Experimental workflow for in vitro cytotoxicity testing.

signaling_pathway cluster_trigger Initial Insult cluster_membrane Cellular Effects cluster_downstream Downstream Consequences monalazone This compound membrane_disruption Cell Membrane Disruption monalazone->membrane_disruption enzyme_inhibition Enzyme Inhibition monalazone->enzyme_inhibition ion_imbalance Ion Homeostasis Disruption membrane_disruption->ion_imbalance necrosis Necrosis membrane_disruption->necrosis oxidative_stress Oxidative Stress ion_imbalance->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis

Figure 2. Potential signaling cascade of this compound.

Conclusion

The protocols and data presentation formats provided in these application notes serve as a comprehensive guide for the in vitro cytotoxicity assessment of this compound. Given its mechanism of action, assays focusing on cell viability and membrane integrity are highly relevant. Researchers are encouraged to adapt these protocols to their specific cell models and experimental conditions to generate robust and reliable data for the safety evaluation of this compound.

References

Application Notes and Protocols for Monalazone Disodium-Based Disinfectant Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The quantitative antimicrobial efficacy data presented in the tables below are illustrative examples. Due to the limited availability of published, peer-reviewed data for Monalazone disodium, researchers must determine the precise Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and log reduction values experimentally for their specific applications and test organisms.

Application Notes

Introduction to this compound

This compound (CAS 61477-95-0) is a sulfonamide-based antimicrobial agent.[1] It is recognized for its broad-spectrum antiseptic and disinfectant properties, demonstrating effectiveness against a variety of pathogens, particularly Gram-positive bacteria and certain fungi.[1] Its chemical structure, featuring a sulfonyl group and a chlorinated amine moiety, is key to its microbicidal activity.

Chemical and Physical Properties:

PropertyValueReference
Molecular Formula C₇H₄ClNNa₂O₄S[1]
Molecular Weight 279.61 g/mol [1]
IUPAC Name disodium;4-chloroazanidylsulfonylbenzoate
Appearance White to off-white powder
Solubility Soluble in water
Mechanism of Action

The antimicrobial action of this compound is primarily attributed to its ability to disrupt microbial cell structures. The sulfonyl (-SO₂) and chlorinated amine (-NCl) functional groups are critical to this function.[1] It is hypothesized that these reactive groups interact with and denature essential proteins and enzymes within the microbial cell. This can lead to the inhibition of metabolic pathways and compromise the integrity of the cell membrane, ultimately resulting in cell death.

Diagram: Proposed Mechanism of Action of this compound

Monalazone This compound CellWall Microbial Cell Wall / Membrane Monalazone->CellWall Interacts with Proteins Essential Proteins & Enzymes Monalazone->Proteins Targets Disruption Structural Disruption CellWall->Disruption Inactivation Enzyme Inactivation Proteins->Inactivation Death Cell Death Disruption->Death Inactivation->Death

Caption: Proposed mechanism of this compound leading to microbial cell death.

Antimicrobial Spectrum

This compound is known to be effective against a range of microorganisms. The following tables present hypothetical efficacy data to illustrate its potential antimicrobial spectrum.

Table 1: Hypothetical Bactericidal Activity of this compound

Test OrganismStrain (e.g., ATCC)Minimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureusATCC 25923128256
Streptococcus pyogenesATCC 1961564128
Escherichia coliATCC 259225121024
Pseudomonas aeruginosaATCC 278531024>2048

Table 2: Hypothetical Fungicidal, Virucidal, and Sporicidal Activity of this compound

Test OrganismTypeEffective ConcentrationContact Time (minutes)Log Reduction
Candida albicansFungus500 µg/mL10>3
Influenza A virusEnveloped Virus1000 µg/mL5>4
AdenovirusNon-enveloped Virus2000 µg/mL15>3
Bacillus subtilis sporesSpore>5000 µg/mL60<2
Safety and Toxicology

This compound has the following GHS hazard classifications:

  • May be corrosive to metals.[1]

  • Causes skin irritation.[1]

  • May cause an allergic skin reaction.[1]

  • Causes serious eye damage.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Experimental Protocols

The following protocols are standardized methods for evaluating the efficacy of a disinfectant based on this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Diagram: MIC Determination Workflow

A Prepare Serial Dilutions of this compound in Broth B Inoculate with Standardized Microbial Suspension A->B C Incubate at Optimal Temperature and Time B->C D Observe for Turbidity (Growth) C->D E Determine Lowest Concentration with No Visible Growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate sterile solvent (e.g., sterile deionized water).

  • Preparation of Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (medium and inoculum) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that results in a ≥99.9% reduction in the initial microbial inoculum.

Diagram: MBC Determination Workflow

A Perform MIC Test B Subculture from Wells with No Visible Growth onto Agar Plates A->B C Incubate Agar Plates B->C D Count Colonies C->D E Determine Lowest Concentration with ≥99.9% Kill (MBC) D->E

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Methodology:

  • Perform MIC Assay: Follow steps 1-6 of the MIC determination protocol.

  • Subculturing: From the wells that show no visible growth in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under conditions suitable for the growth of the test organism.

  • Colony Counting: After incubation, count the number of colony-forming units (CFUs) on each plate.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.

Suspension Test for Bactericidal and Fungicidal Activity

This protocol evaluates the efficacy of this compound in suspension against bacteria and fungi within a specified contact time.

Diagram: Suspension Test Workflow

A Prepare Disinfectant Solution and Microbial Suspension B Mix Disinfectant and Microbial Suspension A->B C Allow Specified Contact Time B->C D Neutralize Disinfectant Action C->D E Plate Serial Dilutions and Incubate D->E F Count Colonies and Calculate Log Reduction E->F

Caption: Workflow for the disinfectant suspension test.

Methodology:

  • Preparation: Prepare a working solution of this compound at the desired test concentration. Prepare a standardized suspension of the test microorganism.

  • Test Mixture: Add a specified volume of the microbial suspension to the disinfectant solution and start a timer for the desired contact time (e.g., 5, 10, 15 minutes).

  • Neutralization: At the end of the contact time, add an aliquot of the test mixture to a neutralizing broth to stop the antimicrobial action of the disinfectant.

  • Plating and Incubation: Perform serial dilutions of the neutralized mixture and plate onto appropriate agar medium. Incubate the plates.

  • Enumeration: Count the number of viable microorganisms (CFUs).

  • Calculation: Calculate the log reduction in microbial count compared to a control (microbial suspension mixed with a placebo instead of the disinfectant). A log reduction of ≥3 is typically considered effective for bactericidal and fungicidal activity.

Virucidal and Sporicidal Efficacy Testing

Testing for virucidal and sporicidal activity requires more specialized protocols.

  • Virucidal Testing: This is typically performed using a suspension test similar to the one described above, but with a viral host cell line. The reduction in viral titer is measured by plaque assays or TCID₅₀ (50% Tissue Culture Infective Dose) assays.

  • Sporicidal Testing: This involves using a suspension or carrier test with a high concentration of bacterial spores (e.g., from Bacillus or Clostridium species). The reduction in viable spores is determined after exposure to the disinfectant. Due to the resistance of spores, longer contact times and higher disinfectant concentrations are often required.

For all efficacy testing, it is crucial to include appropriate controls, such as a viability control, a neutralizer toxicity control, and a neutralizer efficacy control, to ensure the validity of the results. The choice of specific test parameters (e.g., contact time, temperature, presence of interfering substances) should reflect the intended application of the disinfectant.

References

Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Monalazone Disodium

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and accurate high-performance liquid chromatography (HPLC) method for the quantitative determination of Monalazone disodium in bulk drug substance and pharmaceutical formulations. This compound, a sulfonylbenzoic acid derivative used as a disinfectant and spermicidal agent, can be effectively separated and quantified using a reversed-phase C18 column with UV detection. The described method is simple, rapid, and demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control and stability testing.

Introduction

This compound is the disodium salt of 4-(chlorosulfamoyl)benzoic acid. It is structurally related to other sulfonylurea compounds and is utilized for its antiseptic properties. As with any active pharmaceutical ingredient (API), a reliable analytical method is crucial for ensuring the quality, potency, and purity of both the drug substance and its final formulations. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This document provides a comprehensive protocol for the HPLC analysis of this compound.

Chemical and Physical Properties of this compound

PropertyValue
Chemical NameDisodium;4-chloroazanidylsulfonylbenzoate[1]
CAS Number61477-95-0[1]
Molecular FormulaC7H4ClNNa2O4S[1]
Molecular Weight279.61 g/mol [1]
Water Solubility410 g/L at 20°C[2]
AppearanceWhite to off-white powder

Experimental Protocol

3.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 20mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 10 minutes

3.2. Reagent and Sample Preparation

  • Mobile Phase Preparation:

    • Prepare a 20mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH2PO4 in 1 L of HPLC-grade water.

    • Adjust the pH of the buffer to 3.0 using diluted phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a 30:70 (v/v) ratio.

    • Degas the mobile phase by sonication or helium sparging before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve the standard in the mobile phase and make up the volume.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions (10-100 µg/mL):

    • Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase to achieve concentrations of 10, 20, 40, 60, 80, and 100 µg/mL.

  • Sample Preparation (from a hypothetical tablet formulation):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to extract the drug.

    • Make up the volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters were assessed:

Validation ParameterResult
Linearity (µg/mL) 10 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.5
Limit of Quantification (LOQ) (µg/mL) 1.5
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from common excipients
Robustness Unaffected by minor changes in pH, flow rate, and mobile phase composition

Data Presentation

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20005500
% RSD of Peak Area (n=6) ≤ 2.0%0.8%
Retention Time (RT) Approx. 4.5 min4.6 min

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10150234
20301567
40602458
60903589
801204567
1001505890

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of this compound is depicted below.

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting reagent_prep Mobile Phase & Standard Preparation sample_prep Sample Extraction & Dilution hplc_system HPLC System Injection sample_prep->hplc_system Inject Sample chrom_sep Chromatographic Separation (C18 Column) hplc_system->chrom_sep uv_detection UV Detection (235 nm) chrom_sep->uv_detection data_acq Data Acquisition uv_detection->data_acq Signal Output peak_integration Peak Integration & Quantification data_acq->peak_integration report_gen Report Generation peak_integration->report_gen

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound in pharmaceutical samples. The method is straightforward, utilizing common reagents and instrumentation, and has been shown to be linear, accurate, precise, and specific. This application note serves as a valuable resource for quality control laboratories and researchers involved in the development and analysis of products containing this compound.

References

Troubleshooting & Optimization

Technical Support Center: Monalazone Disodium Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of Monalazone disodium. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is the disodium salt of Monalazone, a sulfonylbenzoic acid derivative used as a vaginal disinfectant and spermicidal contraceptive.[1] As with many pharmaceutical compounds, its stability can be affected by environmental factors such as light, humidity, and temperature. The primary stability concerns for researchers are potential degradation via hydrolysis, oxidation, and photolysis, which can impact its efficacy and safety.

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a sulfonylbenzoic acid derivative), potential degradation pathways include:

  • Hydrolysis: The sulfonylamide group may be susceptible to hydrolysis, leading to the formation of the corresponding sulfonic acid and amine.

  • Oxidation: The molecule could be susceptible to oxidative degradation, potentially at the sulfur atom or other parts of the molecule.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The ICH Q1B guideline provides a framework for assessing photostability.[2][3][4][5][6]

Q3: How can I design a study to assess the photostability of this compound?

A photostability study for this compound should be designed in accordance with the ICH Q1B guideline.[2][3][4][5][6] This involves exposing the drug substance to a controlled light source that mimics the UV and visible spectrum of sunlight. The standard exposure is typically 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.[3] Samples of the drug substance, and if applicable, the formulated drug product, should be tested.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC analysis of a stability sample. Degradation of this compound.Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products. This will help in identifying the unknown peaks and developing a stability-indicating analytical method.
Loss of potency in the drug substance upon storage. Instability under the current storage conditions (e.g., exposure to light, humidity, or high temperature).Review the storage conditions. Store the substance in a well-closed container, protected from light, in a cool, dry place. Conduct a systematic stability study under various temperature and humidity conditions (as per ICH Q1A(R2) guidelines) to determine optimal storage.
Color change of the drug substance after exposure to light. Photodegradation.The substance is likely photolabile. Confirm this by conducting a formal photostability study according to ICH Q1B guidelines.[2][3][4][5][6] If photolability is confirmed, the substance and any drug products containing it must be packaged in light-resistant containers.
Inconsistent stability results between batches. Variability in the manufacturing process leading to different impurity profiles or physical properties (e.g., crystal form, particle size).Characterize each batch thoroughly for its physicochemical properties and impurity profile before initiating stability studies. Ensure a consistent and well-controlled manufacturing process.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Place the solid drug substance in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the solid drug substance to a light source as per ICH Q1B guidelines (1.2 million lux hours visible light and 200 Wh/m² UVA light).[3]

  • Analysis: Analyze all stressed samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer, to separate and identify the degradation products.

Protocol 2: ICH Q1B Photostability Testing

Objective: To evaluate the intrinsic photostability of this compound.

Methodology:

  • Sample Preparation: Place a thin layer (not more than 3 mm) of the solid drug substance in a chemically inert and transparent container. Prepare a solution of the drug substance in a suitable solvent.

  • Light Exposure: Expose the samples to a light source that produces both UV and visible output, such as a xenon lamp or a metal halide lamp. The total exposure should be no less than 1.2 million lux hours for the visible light and 200 watt-hours/square meter for the UVA region.[3]

  • Dark Control: Simultaneously, store a set of samples, protected from light, under the same temperature and humidity conditions to serve as dark controls.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples for any changes in physical properties (e.g., appearance, color) and for the assay of the active substance and the formation of degradation products using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition Duration Temperature % Degradation Number of Degradants Major Degradant (if identified)
0.1 N HCl
0.1 N NaOH
3% H₂O₂
Heat
Light

Table 2: Photostability Data for this compound (Solid State)

Parameter Initial Dark Control Light Exposed % Change
Appearance N/A
Assay (%)
Total Impurities (%)
Specific Degradant 1 (%)
Specific Degradant 2 (%)

Visualizations

Degradation_Pathways Monalazone This compound Hydrolysis Hydrolysis (H₂O) Monalazone->Hydrolysis Oxidation Oxidation ([O]) Monalazone->Oxidation Photolysis Photolysis (hν) Monalazone->Photolysis Degradant_A Degradation Product A (e.g., Sulfonic Acid Derivative) Hydrolysis->Degradant_A Degradant_B Degradation Product B (e.g., Oxidized Species) Oxidation->Degradant_B Degradant_C Degradation Product C (e.g., Photodegradant) Photolysis->Degradant_C

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_results 4. Data Interpretation Start This compound Sample Prep_Solid Prepare Solid Sample Start->Prep_Solid Prep_Solution Prepare Solution Sample Start->Prep_Solution Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal) Prep_Solid->Forced_Deg Photostability Photostability Testing (ICH Q1B) Prep_Solid->Photostability Prep_Solution->Forced_Deg Prep_Solution->Photostability HPLC HPLC-UV/MS Analysis Forced_Deg->HPLC Photostability->HPLC Characterize Characterize Degradants HPLC->Characterize Method_Dev Develop Stability-Indicating Method Characterize->Method_Dev Assess Assess Stability Profile Method_Dev->Assess Pathway Elucidate Degradation Pathways Assess->Pathway

Caption: Workflow for stability and degradation studies.

References

improving the solubility of Monalazone disodium for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monalazone disodium. Our aim is to help you overcome common solubility challenges encountered during your experiments.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to achieving successful dissolution. The table below summarizes key data.

PropertyValueSource
Molecular Formula C₇H₄ClNNa₂O₄S[1]
Molecular Weight 279.61 g/mol [1]
Water Solubility 410 g/L at 20°C[2]
Other Solubilities Soluble in DMSO[3]
Appearance Solid (assumed)
CAS Number 61477-95-0

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues related to the solubility of this compound.

Q1: I am having trouble dissolving this compound in water, despite its reported high water solubility. What could be the issue?

A1: While this compound has a high reported water solubility of 410 g/L at 20°C, several factors can influence dissolution in practice:

  • Rate of Dissolution: High solubility does not always mean rapid dissolution. It may be necessary to stir the solution for an extended period or gently warm it to facilitate the process.

  • Purity of the Compound: Impurities in your sample of this compound could affect its solubility.

  • pH of the Water: The pH of your deionized or distilled water can vary. As a disodium salt of a weakly acidic parent compound, the solubility of this compound can be influenced by pH. Ensure your water is within a neutral pH range.

  • Common Ion Effect: If your aqueous solution already contains sodium ions, it could slightly decrease the solubility of this compound.

Q2: My experimental protocol requires a solvent other than water. What are my options?

A2: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO)[3]. When preparing stock solutions in DMSO, it is crucial to use a high-purity, anhydrous grade of DMSO to avoid introducing water, which could affect the stability of your compound. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Yes, gentle heating can increase the solubility of many compounds, including this compound. For ionic compounds, an increase in temperature generally leads to increased solubility[3]. However, it is essential to proceed with caution:

  • Start with gentle warming: Use a water bath set to 30-40°C.

  • Monitor for degradation: Excessive heat can degrade the compound. It is advisable to check for any color changes or precipitation upon cooling, which might indicate degradation or that the solution has become supersaturated.

  • Pre-warm your solvent: Adding the compound to a pre-warmed solvent can also improve the dissolution rate.

Q4: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?

A4: This is a common issue when diluting a compound from a highly soluble organic solvent into an aqueous medium where its solubility may be lower. Here are some strategies to mitigate this:

  • Decrease the concentration of your stock solution: A lower concentration stock in DMSO may be less prone to precipitation upon dilution.

  • Use a multi-step dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Incorporate a surfactant or co-solvent: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent (e.g., ethanol, polyethylene glycol) to the aqueous buffer can help maintain the solubility of the compound. The choice and concentration of these excipients should be carefully evaluated for compatibility with your experimental system.

  • Vortex during dilution: Vigorously vortexing the aqueous buffer while slowly adding the DMSO stock can help to rapidly disperse the compound and prevent localized high concentrations that lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Aqueous Stock Solution

  • Weigh the Compound: Accurately weigh 27.96 mg of this compound (MW: 279.61 g/mol ).

  • Add Solvent: Add the weighed compound to a sterile conical tube. Add approximately 0.8 mL of high-purity, sterile water.

  • Dissolve: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you may sonicate the solution for 5-10 minutes or gently warm it in a 37°C water bath until all solid is dissolved.

  • Adjust Volume: Once fully dissolved, add water to bring the final volume to 1.0 mL.

  • Sterilize: Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months)[3].

Protocol 2: Small-Scale Solubility Testing in Different Buffers

This protocol helps determine the optimal buffer system for your experiments.

  • Prepare Buffers: Prepare a range of sterile buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common biological buffers include MES, PIPES, HEPES, and Tris.

  • Aliquot Compound: Weigh out small, equal amounts of this compound (e.g., 5 mg) into separate microcentrifuge tubes.

  • Add Buffers: To each tube, add a fixed volume of a different buffer (e.g., 100 µL) to achieve a target concentration.

  • Equilibrate: Vortex each tube for 2 minutes, then allow them to equilibrate at room temperature for 1-2 hours with intermittent shaking.

  • Observe: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes. Carefully inspect the supernatant and the bottom of the tube for any undissolved solid. A clear supernatant with no pellet indicates good solubility at that pH.

Visual Troubleshooting and Workflows

The following diagrams provide a visual guide to troubleshooting solubility issues and a general experimental workflow.

Solubility_Troubleshooting start Start: Dissolving this compound issue Is the compound fully dissolved? start->issue solution_clear Solution is clear. Proceed with experiment. issue->solution_clear Yes troubleshoot Troubleshoot Solubility issue->troubleshoot No increase_time Increase vortexing/stirring time troubleshoot->increase_time recheck_issue Re-evaluate dissolution increase_time->recheck_issue gentle_heat Apply gentle heat (37°C) still_issue Still not dissolved? gentle_heat->still_issue check_ph Check pH of solvent try_dmso Try DMSO as a co-solvent check_ph->try_dmso consult_specialist Consult technical support or a formulation specialist try_dmso->consult_specialist recheck_issue->solution_clear Yes recheck_issue->gentle_heat No still_issue->solution_clear Yes still_issue->check_ph No Experimental_Workflow start Start: Experiment Planning solubility_test Perform Small-Scale Solubility Test (Protocol 2) start->solubility_test stock_prep Prepare Stock Solution (Protocol 1) solubility_test->stock_prep dilution Dilute to Final Working Concentration stock_prep->dilution assay Perform In Vitro / In Vivo Assay dilution->assay data_analysis Data Analysis assay->data_analysis end End: Results data_analysis->end

References

Technical Support Center: Overcoming Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently limited publicly available scientific literature detailing specific instances of assay interference caused by Monalazone disodium. The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles of chemical interference in biochemical and cellular assays. Researchers encountering unexpected results when working with this compound should use this as a framework to systematically investigate and mitigate potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is assay interference?

Assay interference refers to the phenomenon where a substance in a sample, other than the intended analyte, alters the correct measurement of that analyte. This can lead to either falsely elevated or falsely diminished results. Interference can occur through various mechanisms, including but not limited to, direct interaction with assay reagents, inhibition or activation of enzymes, quenching of fluorescent signals, or non-specific binding.

Q2: Why might this compound interfere with my assay?

While specific data is lacking, compounds with structures similar to this compound can potentially interfere in assays due to several reasons:

  • Reactivity: The molecule may react with assay components, such as enzymes or detection antibodies.

  • Spectroscopic Properties: The compound might absorb light or fluoresce at the same wavelengths used for detection in colorimetric or fluorometric assays.

  • Chemical Properties: Its properties as a disodium salt could affect the ionic strength or pH of the assay buffer, thereby influencing protein conformation and enzyme activity.

  • Aggregation: Some compounds can form aggregates that sequester assay reagents or interfere with light scattering-based detection methods.

Q3: What are the common signs of assay interference?

Common indicators of potential assay interference include:

  • High variability between replicate wells.

  • A dose-response curve with an unusual shape or a very steep slope.

  • Discrepancies between results from different assay formats measuring the same endpoint.

  • Results that are not consistent with established biological understanding.

  • Drifting signal over time that is not attributable to the biological reaction being measured.

Troubleshooting Guide

If you suspect this compound is interfering with your assay, follow these steps to diagnose and resolve the issue.

Step 1: Initial Confirmation of Interference

The first step is to confirm that the observed effect is an artifact of the compound and not a true biological effect.

Experiment: Run a cell-free or target-free control.

Protocol:

  • Prepare your standard assay setup, including all buffers, reagents, and detection components.

  • In place of the biological sample (e.g., cells, protein, enzyme), add the appropriate vehicle control.

  • In a separate set of wells, add this compound at the same concentrations used in your main experiment to the cell-free/target-free system.

  • Measure the assay signal at the appropriate endpoint.

Interpretation:

  • If you observe a signal change in the presence of this compound in the absence of the biological target, it is a strong indicator of assay interference.

Step 2: Characterizing the Type of Interference

Once interference is confirmed, the next step is to understand its nature.

Experiment 1: Spectrophotometric/Fluorometric Scan

Protocol:

  • Dissolve this compound in the assay buffer at the highest concentration used in your experiments.

  • Perform a full absorbance or fluorescence scan (depending on your assay readout) across the wavelength range used for your assay's excitation and emission.

Interpretation:

  • A significant absorbance or fluorescence peak at or near your assay's wavelengths suggests direct spectroscopic interference.

Experiment 2: Counter-Screen with an Unrelated Target

Protocol:

  • Select a well-characterized assay with a different biological target but a similar detection method.

  • Test this compound in this counter-screen assay.

Interpretation:

  • Activity in the counter-screen suggests that this compound may be a promiscuous inhibitor or a non-specific assay interference compound.

Step 3: Mitigating the Interference

Based on the characterization, you can employ several strategies to overcome the interference.

Strategy 1: For Spectroscopic Interference

  • Wavelength Shift: If possible, switch to a detection reagent that uses different excitation and emission wavelengths that are not affected by this compound.

  • Blank Correction: For absorbance interference, subtract the signal from a matched cell-free/target-free well containing this compound.

Strategy 2: For Non-Specific Binding or Aggregation

  • Addition of Detergents: Including a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer can disrupt compound aggregates and reduce non-specific binding.

  • Increase Bovine Serum Albumin (BSA) Concentration: BSA can act as a "blocking" agent, binding to non-specific compounds and preventing them from interfering with the assay components.

Strategy 3: For Chemical Reactivity

  • Pre-incubation Controls: Pre-incubate this compound with the assay reagents (without the analyte) and observe if the signal changes over time. This can indicate a direct reaction. If a reaction is identified, consider alternative assay formats.

  • Change Assay Technology: If interference persists, consider switching to a different assay platform that relies on an orthogonal detection principle (e.g., from a fluorescence-based readout to a label-free technology like surface plasmon resonance).

Quantitative Data Summary

As no specific quantitative data for this compound interference is publicly available, a hypothetical table is provided below to illustrate how to present such data once generated through the troubleshooting experiments described above.

Assay TypeThis compound (µM)Signal in Target-Free Control (RFU)% Interference
Fluorescence11055%
1025025%
1001200120%
Absorbance10.0021%
100.0157.5%
1000.11055%

Experimental Workflow & Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for troubleshooting assay interference and a hypothetical signaling pathway that could be studied.

Troubleshooting_Workflow A Suspicion of Assay Interference B Run Target-Free Control A->B C Interference Confirmed? B->C D No Interference Detected (Proceed with Experiment) C->D No E Characterize Interference C->E Yes F Spectroscopic Scan E->F G Counter-Screen Assay E->G H Mitigation Strategy F->H G->H I Wavelength Shift / Blank Correction H->I J Add Detergent / BSA H->J K Change Assay Technology H->K L Validate Mitigation I->L J->L K->L M Interference Resolved? L->M N Proceed with Corrected Assay M->N Yes O Re-evaluate Assay Choice M->O No

Caption: A logical workflow for identifying, characterizing, and mitigating assay interference.

Signaling_Pathway_Example Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Induces Monalazone This compound (Potential Inhibitor) Monalazone->Kinase2 Inhibits?

Caption: A hypothetical signaling pathway where this compound could be investigated.

Technical Support Center: Optimization of Monalazone Disodium for Spermicidal Effect

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Monalazone disodium is not extensively documented in publicly available scientific literature as a spermicidal agent. Therefore, this technical support center provides guidance based on established, standard protocols for the evaluation of novel spermicidal compounds. The data presented is illustrative and intended to serve as a template for experimental design and troubleshooting.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are standard protocols for assessing the key parameters of spermicidal efficacy.

Sperm Motility and Kinematics Assessment (Computer-Assisted Sperm Analysis - CASA)

This protocol determines the effect of this compound on the percentage of motile sperm and their movement characteristics.

Objective: To quantify the dose-dependent effect of this compound on sperm motility.

Methodology:

  • Semen Liquefaction: Allow fresh human semen samples to liquefy for 30-60 minutes at 37°C.

  • Sample Preparation: Perform a baseline assessment of sperm concentration and motility. Dilute the semen with a pre-warmed buffer (e.g., Human Tubal Fluid - HTF) to a standardized concentration of approximately 20 x 10⁶ sperm/mL.

  • Drug Incubation:

    • Prepare a range of this compound concentrations (e.g., 50, 100, 200, 400 µg/mL) in the same buffer.

    • Mix 100 µL of the sperm suspension with 100 µL of each drug concentration (and a vehicle control).

    • Incubate the mixtures for a defined period (e.g., 60 seconds) at 37°C.

  • CASA Analysis:

    • Load 10 µL of the mixture onto a pre-warmed analysis chamber (e.g., Makler chamber).

    • Analyze immediately using a CASA system with pre-defined settings for human sperm.

    • Capture at least 5-8 fields per sample to analyze a minimum of 200 spermatozoa.

  • Parameters Measured: Total motility (%), progressive motility (%), VCL (curvilinear velocity), VSL (straight-line velocity), and ALH (amplitude of lateral head displacement).

Sperm Viability Assay (Eosin-Nigrosin Staining)

This assay distinguishes between live (unstained) and dead (stained) spermatozoa based on membrane integrity.

Objective: To determine the minimum effective concentration (MEC) of this compound that causes sperm death.

Methodology:

  • Incubation: Prepare and incubate sperm samples with various concentrations of this compound as described in the motility protocol.

  • Staining:

    • After incubation, place one drop of the sperm-drug mixture onto a clean glass slide.

    • Add two drops of 1% eosin Y solution and mix for 30 seconds.

    • Add three drops of 5% nigrosin solution and mix gently.

  • Smear Preparation: Create a thin, even smear on the slide and allow it to air dry completely.

  • Microscopic Examination:

    • Examine the slide under a bright-field microscope at 1000x magnification (oil immersion).

    • Count at least 200 spermatozoa per slide.

    • Live sperm: Appear white or colorless as their intact membranes exclude the eosin stain.

    • Dead sperm: Appear pink or red as their compromised membranes allow eosin to enter. The nigrosin provides a dark background for contrast.

  • Calculation: Viability (%) = (Number of unstained sperm / Total number of sperm counted) x 100.

Sperm Plasma Membrane Integrity Assay (Hypo-osmotic Swelling Test - HOS)

The HOS test assesses the functional integrity of the sperm plasma membrane.

Objective: To evaluate sub-lethal membrane damage caused by this compound.

Methodology:

  • Incubation: Treat sperm samples with sub-lethal concentrations of this compound (as determined from motility and viability assays).

  • Hypo-osmotic Exposure:

    • Mix 50 µL of the treated sperm suspension with 500 µL of a pre-warmed hypo-osmotic solution (e.g., 150 mOsm/L fructose-sodium citrate solution).

    • Incubate the mixture for 30-60 minutes at 37°C.

  • Microscopic Examination:

    • Place a drop of the suspension on a slide and cover with a coverslip.

    • Examine under a phase-contrast microscope at 400x magnification.

    • Count at least 200 spermatozoa.

  • Scoring: Functionally intact membranes will allow water to enter, causing the sperm tails to swell and coil. Count the percentage of sperm showing tail swelling.

Quantitative Data Summary

The following tables present illustrative data from experiments designed to optimize this compound concentration.

Table 1: Dose-Dependent Effect of this compound on Sperm Motility (Illustrative Data)

This compound (µg/mL)Total Motility (%)Progressive Motility (%)VCL (µm/s)
0 (Control)85.2 ± 5.168.4 ± 4.5110.5 ± 9.8
5045.3 ± 6.225.1 ± 3.965.2 ± 7.1
1005.1 ± 2.51.0 ± 0.820.8 ± 5.4
2000.0 ± 0.00.0 ± 0.00.0 ± 0.0
4000.0 ± 0.00.0 ± 0.00.0 ± 0.0

Data are presented as Mean ± Standard Deviation.

Table 2: Effect of this compound on Sperm Viability and Membrane Integrity (Illustrative Data)

This compound (µg/mL)Viability (%) (Eosin-Nigrosin)Membrane Integrity (%) (HOS Test)
0 (Control)90.5 ± 4.888.1 ± 5.3
5052.1 ± 7.148.5 ± 6.9
10010.3 ± 3.38.2 ± 2.5
2002.5 ± 1.51.9 ± 1.1

Data are presented as Mean ± Standard Deviation.

Visualizations

Experimental Workflow

This diagram outlines the general workflow for screening and optimizing a potential spermicidal agent like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Mechanism & Safety A Semen Sample Collection & Liquefaction C Incubate Sperm with Drug A->C B Prepare Drug Dilutions (this compound) B->C D Sander-Cramer Test (Qualitative Motility) C->D E Determine Minimum Effective Concentration (MEC) D->E F CASA Analysis (Motility & Kinematics) E->F G Viability Assay (Eosin-Nigrosin) E->G H Membrane Integrity (HOS Test) E->H I Data Analysis & Dose-Response Curves F->I G->I H->I J Signaling Pathway Analysis (e.g., Apoptosis) I->J K Lactobacillus Viability Assay (Vaginal Safety) I->K L Final Concentration Optimization J->L K->L

Caption: Workflow for Spermicidal Agent Optimization.

Hypothetical Signaling Pathway

This diagram illustrates a potential mechanism by which a surfactant-like spermicidal agent could induce sperm cell death.

G cluster_0 Plasma Membrane Disruption cluster_1 Ionic Imbalance cluster_2 Mitochondrial Dysfunction A This compound (Surfactant Action) B Phospholipid Bilayer Solubilization A->B C Loss of Membrane Potential B->C D Uncontrolled Ca²⁺ Influx C->D E Intracellular Enzyme Activation D->E F Mitochondrial Permeability Transition Pore (mPTP) Opening E->F G Cytochrome c Release F->G H ATP Depletion F->H I Caspase Activation G->I J Sperm Apoptosis / Necrosis H->J I->J

Caption: Hypothetical Pathway for Spermicidal Action.

Troubleshooting and FAQs

This section addresses common issues encountered during in vitro spermicidal testing.

Q1: My negative control (vehicle only) shows a significant drop in sperm motility over the course of the experiment. What's wrong?

A1: This is a common issue often related to experimental conditions.

  • Temperature Shock: Ensure all buffers, solutions, and microscope stages are maintained at a stable 37°C.[1] Sperm are highly sensitive to temperature fluctuations.

  • pH Shift: Verify that the pH of your buffer media remains within the optimal physiological range (7.2-8.0) after the addition of any vehicle or solvents.

  • Incubation Time: In-vitro tests should ideally be completed within 1-2 hours of semen collection to prevent natural motility decline.[1]

Q2: I am observing high variability in sperm motility results between different semen samples.

A2: Inter-donor variability is expected. To manage this:

  • Pooling Samples: For initial screening, consider pooling semen from multiple healthy donors to get an "average" response. Note that this may mask individual sensitivities.

  • Standardization: Ensure your experimental protocol is strictly standardized, from liquefaction time to sperm concentration.

  • Internal Controls: Always run a vehicle control and a positive control (e.g., Nonoxynol-9) with every experiment to benchmark results.[2][3]

Q3: The results from my viability assay (Eosin-Nigrosin) don't correlate well with my motility (CASA) results. Why?

A3: Motility is lost before membrane integrity. This means you can have immotile but still "live" (unstained) sperm.

  • Spermiostatic vs. Spermicidal: Your compound might be spermiostatic (inhibits movement) at lower concentrations and spermicidal (kills sperm) at higher ones. This is a critical distinction.

  • Mechanism of Action: Compounds that primarily target energy production (e.g., mitochondrial function) will stop motility first, with membrane breakdown occurring later. Surfactants like Nonoxynol-9 tend to disrupt the membrane directly, leading to a more rapid loss of both motility and viability.[4]

Q4: How do I properly determine the Minimum Effective Concentration (MEC)?

A4: The MEC is the lowest concentration of the agent that causes 100% immobilization of spermatozoa within a short, defined timeframe (e.g., 20-60 seconds).

  • Serial Dilutions: Start with a broad range of concentrations and narrow it down. A common method is the Sander-Cramer test, which involves mixing semen and the test agent on a slide and observing under a microscope for cessation of movement.[2]

  • Quantitative Confirmation: Once a qualitative MEC is found, confirm it using CASA to ensure zero progressive and total motility.

Q5: My results are inconsistent when pipetting small volumes of the viscous drug solution. How can I improve accuracy?

A5: Viscous solutions can lead to pipetting errors.

  • Reverse Pipetting: Use the reverse pipetting technique for viscous liquids to ensure accurate dispensing.

  • Positive Displacement Pipettes: If high accuracy is critical, consider using positive displacement pipettes, which are less affected by liquid viscosity and volatility.

  • Reagent Preparation: Ensure all reagents are brought to room temperature and are well-mixed before use, as temperature can affect viscosity.[5]

References

Technical Support Center: Monalazone Disodium Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Monalazone disodium and its degradation products.

Disclaimer

Specific degradation products for this compound are not extensively reported in publicly available literature. The degradation pathways and products discussed in this guide are proposed based on the chemical structure of this compound and general principles of pharmaceutical degradation. Experimental results may vary.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and its degradation products.

Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape or splitting for this compound or degradation products in HPLC analysis. 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample solvent mismatch with the mobile phase. 4. Column overloading.1. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. 2. Use a new column or a guard column. 3. Dissolve the sample in the initial mobile phase. 4. Reduce the sample concentration or injection volume.
Inconsistent retention times. 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Column equilibration is insufficient.1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Equilibrate the column for a sufficient time before starting the analysis.
No degradation observed after forced degradation studies. 1. Stress conditions are not harsh enough. 2. The compound is highly stable under the tested conditions.1. Increase the concentration of the stress agent (acid, base, oxidizing agent), the temperature, or the duration of exposure. 2. While possible, re-evaluate the stress conditions to ensure they are appropriate for the compound's chemical structure.
Excessive degradation (parent peak is very small or absent). 1. Stress conditions are too harsh.1. Reduce the concentration of the stress agent, the temperature, or the duration of exposure.
Appearance of unexpected peaks. 1. Contamination from glassware, solvents, or reagents. 2. Interaction of the drug substance with excipients (if analyzing a formulation). 3. Secondary degradation of primary degradation products.1. Use high-purity solvents and reagents and ensure glassware is thoroughly cleaned. 2. Analyze a placebo formulation under the same stress conditions. 3. Analyze samples at different time points during the degradation study.
Difficulty in identifying degradation products by MS. 1. Low abundance of the degradation product. 2. Ion suppression from the matrix or mobile phase additives. 3. The degradation product is not ionizable under the chosen MS conditions.1. Concentrate the sample or use a more sensitive mass spectrometer. 2. Optimize the mobile phase composition and consider using a different ionization source (e.g., APCI instead of ESI). 3. Analyze the sample in both positive and negative ion modes.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its structure, which contains a sulfonamide and a carboxylic acid group, this compound is susceptible to hydrolysis and oxidation.

  • Hydrolytic Degradation: The N-chloro bond in the sulfonamide group is susceptible to hydrolysis, which could lead to the formation of the corresponding sulfonamide. The amide bond could also be hydrolyzed under strong acidic or basic conditions.

  • Oxidative Degradation: The molecule may be susceptible to oxidation, although specific sites are less obvious without experimental data.

Q2: How can I perform a forced degradation study for this compound?

A2: A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2] The study typically involves exposing the drug substance to various stress conditions.[1][2]

Q3: What are the recommended starting conditions for a forced degradation study of this compound?

A3: The following are general starting conditions that can be optimized based on preliminary results:

Stress Condition Reagent/Condition Typical Duration
Acid Hydrolysis 0.1 M HCl24 - 72 hours at 60°C
Base Hydrolysis 0.1 M NaOH24 - 72 hours at 60°C
Oxidative Degradation 3% H₂O₂24 hours at room temperature
Thermal Degradation 80°C48 - 72 hours
Photolytic Degradation ICH Q1B option 1 or 2As per guidelines

Q4: Which analytical techniques are best suited for analyzing this compound and its degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a mass spectrometer (LC-MS), is the most powerful technique for separating, identifying, and quantifying this compound and its degradation products.[3]

Q5: How do I develop a stability-indicating HPLC method?

A5: A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients. The development involves:

  • Column Selection: A C18 column is a good starting point.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Wavelength Selection: The detection wavelength should be chosen where this compound and its degradation products have significant absorbance. A photodiode array (PDA) detector is useful for this.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the mixture at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep the mixture at 60°C. Withdraw and process samples as described for acid hydrolysis, neutralizing with 0.2 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the mixture at room temperature. Withdraw and process samples at appropriate time intervals.

  • Thermal Degradation: Place the solid drug substance in an oven at 80°C. Dissolve samples at different time points in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: PDA detector at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometer.

Visualizations

Proposed Degradation Pathway of this compound

G Monalazone This compound Hydrolysis_Product 4-(Aminosulfonyl)benzoic acid (Hydrolysis Product) Monalazone->Hydrolysis_Product  Hydrolysis (H₂O) Oxidation_Product Oxidized Degradant (Hypothetical) Monalazone->Oxidation_Product  Oxidation ([O])

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Degradation Product Analysis

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis HPLC HPLC Separation Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC MS MS Identification HPLC->MS Quantification Quantification MS->Quantification Deg_Profile Degradation Profile Quantification->Deg_Profile Method_Validation Method Validation Deg_Profile->Method_Validation

Caption: Workflow for the analysis of this compound degradation products.

References

troubleshooting inconsistent results with Monalazone disodium

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the experimental application and troubleshooting of Monalazone disodium is limited in publicly available scientific literature. The following guide is based on general principles for similar chemical structures and may not be exhaustive. Researchers should always refer to any specific guidelines provided by the manufacturer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known application?

This compound is the disodium salt of Monalazone. Its parent compound, Monalazone, is classified as a topical anti-infective agent. However, detailed information on its mechanism of action and specific experimental uses are not widely documented.

Q2: I am observing inconsistent results in my cell-based assays when using this compound. What could be the potential causes?

Inconsistent results with a test compound in cell-based assays can stem from several factors:

  • Compound Stability: The stability of this compound in your specific cell culture medium and experimental conditions (e.g., temperature, light exposure) may be a factor. Degradation of the compound can lead to variable effective concentrations.

  • Solubility Issues: Poor solubility can lead to precipitation of the compound, resulting in an inaccurate final concentration and inconsistent effects.

  • Cell Line Variability: Different cell lines may exhibit varying sensitivity to the compound. Ensure you are using a consistent cell passage number and that the cells are healthy.

  • Assay Interference: The compound may interfere with the assay itself (e.g., autofluorescence in a fluorescence-based assay).

Q3: How should I prepare and store this compound solutions?

  • Solvent Selection: Start by attempting to dissolve the compound in a small amount of a polar solvent such as DMSO, followed by dilution in your aqueous experimental buffer or medium.

  • Stock Solutions: Prepare concentrated stock solutions to minimize the volume of organic solvent added to your final experimental setup.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Troubleshooting Inconsistent Experimental Results

Below is a table summarizing potential issues and recommended solutions when working with this compound.

Observed Problem Potential Cause Recommended Troubleshooting Step
Low or no biological activity Compound degradationPrepare fresh solutions before each experiment.
Poor solubilityTest different solvent systems. Use sonication to aid dissolution.
Incorrect dosagePerform a dose-response curve to determine the optimal concentration.
High variability between replicates Inconsistent solution preparationEnsure thorough mixing of stock and working solutions.
Cell plating inconsistencyUse a consistent cell seeding density and ensure even cell distribution.
Unexpected cytotoxicity High solvent concentrationKeep the final solvent concentration in your assay below 0.5%.
Compound-induced toxicityPerform a cytotoxicity assay to determine the toxic concentration range.

Experimental Workflow & Logical Relationships

The following diagram illustrates a general workflow for troubleshooting inconsistent results with a test compound like this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results A Inconsistent Results Observed B Check Compound Integrity A->B C Review Experimental Protocol A->C D Verify Reagent & Cell Quality A->D E Prepare Fresh Solutions B->E F Assess Solubility B->F G Check Calculation & Dilution C->G H Confirm Assay Parameters C->H I Test for Assay Interference C->I J Check Cell Health & Passage Number D->J K Validate Reagent Performance D->K L Re-run Experiment E->L F->L G->L H->L I->L J->L K->L M Analyze & Compare Data L->M N Consult Technical Support / Literature M->N If still inconsistent

Technical Support Center: Mitigating Cytotoxicity of Monalazone Disodium In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific in vitro cytotoxicity of Monalazone disodium and methods for its mitigation are limited. This technical support center provides generalized guidance and troubleshooting strategies based on common issues encountered during in vitro cytotoxicity studies of related chemical structures, such as sulfonamides. The provided protocols and data are illustrative and should be adapted based on empirical findings with this compound in your specific experimental context.

Troubleshooting Guide

This guide addresses common issues researchers may face when assessing the in vitro cytotoxicity of this compound.

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.
Edge effects on the microplateAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
ContaminationRegularly check for microbial contamination in cell cultures and reagents.
Unexpectedly high cytotoxicity at low concentrations Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO, ethanol) is consistent across all wells and is below the tolerance level of the cell line (typically <0.5%). Run a solvent-only control.
Incorrect compound concentrationVerify the stock solution concentration and serial dilutions. Use calibrated pipettes.
Cell line hypersensitivityConsider using a more resistant cell line or reducing the initial seeding density.
Low or no cytotoxic effect at high concentrations Compound precipitationInspect wells for precipitates. Reduce the final concentration or use a different solvent system. Sonication of the stock solution before dilution may help.
Compound degradationThis compound solutions may be unstable. Prepare fresh solutions for each experiment and protect from light if the compound is light-sensitive.
Assay interferenceThe compound may interfere with the assay chemistry (e.g., colorimetric or fluorometric readout). Run a cell-free assay with the compound to check for interference.
Inconsistent results between experiments Variation in cell passage numberUse cells within a consistent and low passage number range, as cell characteristics can change over time.
Differences in incubation timeAdhere strictly to the optimized incubation time for the compound and the cytotoxicity assay.
Reagent variabilityUse reagents from the same lot for a series of related experiments.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting concentration range for testing the cytotoxicity of this compound?

A1: Due to the lack of specific data, a broad concentration range is recommended for initial screening. A common starting point is a logarithmic dilution series, for instance, from 0.1 µM to 1000 µM. This will help in determining the approximate IC50 value (the concentration at which 50% of cell viability is inhibited).

Q2: Which cell lines are recommended for testing the cytotoxicity of this compound?

A2: The choice of cell line should be guided by the research question. For general cytotoxicity screening, commonly used and well-characterized cell lines such as HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), or a normal fibroblast cell line like NIH-3T3 can be used to assess general toxicity versus cancer-specific effects.

Q3: How can I mitigate the observed cytotoxicity of this compound in my cell culture?

A3: Mitigating cytotoxicity can involve several strategies:

  • Co-treatment with antioxidants: If cytotoxicity is suspected to be mediated by oxidative stress, co-incubation with antioxidants like N-acetylcysteine (NAC) could be explored.

  • Serum concentration: Increasing the serum concentration in the culture medium can sometimes reduce cytotoxicity due to protein binding of the compound, although this may also affect its efficacy.

  • Modification of the chemical structure: For drug development professionals, medicinal chemistry efforts could focus on modifying the sulfonamide or N-chloro moieties to reduce toxicity while retaining desired activity.

Q4: Can the solvent used to dissolve this compound affect the cytotoxicity results?

A4: Absolutely. The choice of solvent and its final concentration in the culture medium can significantly impact cell viability. It is crucial to use a solvent that dissolves the compound effectively at a concentration that is non-toxic to the cells. Always include a vehicle control (medium with the same concentration of solvent as the highest concentration of the test compound) in your experimental setup.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Selected cell line

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells for untreated cells (negative control) and a vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells as an indicator of cytotoxicity.

Materials:

  • This compound

  • Commercially available LDH cytotoxicity assay kit

  • Cell culture medium

  • 96-well plates

  • Selected cell line

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Incubate the plate for the desired exposure time.

  • Following the kit manufacturer's instructions, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate at room temperature for the time specified in the kit protocol, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound on Various Cell Lines

Cell LineIC50 (µM) after 48h exposure
HeLa75.2
A549123.5
MCF-798.6
NIH-3T3250.1

Table 2: Example of LDH Release Data for this compound-Treated HeLa Cells

This compound (µM)% Cytotoxicity (LDH Release)
0 (Control)5.1
1012.3
5045.8
10082.4

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare this compound dilutions treatment Treat cells with compound compound_prep->treatment incubation Incubate for 24/48/72 hours treatment->incubation assay_choice Select Assay (e.g., MTT or LDH) incubation->assay_choice assay_procedure Perform assay protocol assay_choice->assay_procedure readout Measure absorbance/fluorescence assay_procedure->readout calculation Calculate % viability/ cytotoxicity readout->calculation ic50 Determine IC50 value calculation->ic50

Caption: A generalized workflow for in vitro cytotoxicity testing.

signaling_pathway Monalazone This compound ROS Reactive Oxygen Species (ROS) Generation Monalazone->ROS MAPK MAPK Pathway Activation (JNK, p38) ROS->MAPK Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation MAPK->Caspase Mitochondria->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity.

Technical Support Center: Synthesis of Monalazone Disodium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Monalazone disodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound, or disodium 4-((chloroazanidyl)sulfonyl)benzoate, typically proceeds through a multi-step process. The key steps involve the chlorosulfonation of a benzoic acid derivative, followed by amination to form a sulfonamide, N-chlorination, and finally, conversion to the disodium salt.

Q2: What are the critical intermediates in the synthesis of this compound?

A2: The primary intermediates are p-toluenesulfonyl chloride (tosyl chloride) or a similar sulfonyl chloride derivative of benzoic acid, which is then converted to p-sulfamoylbenzoic acid. This is subsequently N-chlorinated to form Monalazone, the immediate precursor to the disodium salt.

Q3: What are the common impurities observed during the synthesis?

A3: Common impurities can include unreacted starting materials, hydrolyzed intermediates (e.g., sulfonic acid from the sulfonyl chloride), over-chlorinated products, and potential side-products from the amination step. Careful control of reaction conditions and rigorous purification are essential to minimize these impurities.

Q4: How can the final product, this compound, be purified?

A4: Purification of this compound can be challenging due to its salt form and potential instability. Recrystallization from a suitable solvent system is a common method. It is crucial to avoid acidic conditions during workup and purification, as this can lead to the decomposition of the N-chloro sulfonamide.

Q5: What analytical techniques are recommended for characterizing this compound and its intermediates?

A5: A combination of analytical techniques is recommended for full characterization. These include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the sulfonyl, carbonyl, and N-Cl bonds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and quantify impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of p-sulfamoylbenzoic acid Incomplete amination of the sulfonyl chloride.Ensure an adequate excess of the aminating agent (e.g., ammonia) is used. Optimize reaction time and temperature to drive the reaction to completion.
Hydrolysis of the sulfonyl chloride intermediate.Conduct the reaction under anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple products during N-chlorination Over-chlorination or side reactions.Carefully control the stoichiometry of the chlorinating agent (e.g., sodium hypochlorite). Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction at the optimal time. Maintain a controlled temperature, as excessive heat can promote side reactions.
Decomposition of the final product during isolation Instability of the N-chloro sulfonamide, particularly in the presence of acid or light.Work up the reaction under neutral or slightly basic conditions. Protect the product from prolonged exposure to light. Use mild purification techniques and avoid excessive heat.
Difficulty in precipitating the disodium salt The product remains soluble in the reaction mixture.After forming the disodium salt with a sodium base (e.g., sodium hydroxide), consider adding a less polar, miscible co-solvent to induce precipitation. Cooling the solution may also aid in crystallization.
Inconsistent analytical data (NMR, MS) Presence of residual solvents or impurities.Ensure the product is thoroughly dried under vacuum to remove any residual solvents. If impurities are detected, re-purify the compound using an appropriate method such as recrystallization.

Experimental Protocols

Synthesis of p-Sulfamoylbenzoic Acid (Intermediate)

  • Chlorosulfonation of Toluene: In a fume hood, cautiously add p-toluenesulfonyl chloride (1 equivalent) portion-wise to an excess of chlorosulfonic acid (e.g., 5-10 equivalents) at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

  • Amination: Add the dried p-chlorosulfonylbenzoic acid to a concentrated aqueous solution of ammonia at 0°C.

  • Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

  • Acidify the reaction mixture with a suitable acid (e.g., dilute HCl) to precipitate the p-sulfamoylbenzoic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the intermediate.

Synthesis of this compound

  • N-Chlorination: Suspend p-sulfamoylbenzoic acid (1 equivalent) in an appropriate solvent (e.g., water or a mixture of water and a miscible organic solvent).

  • Cool the suspension to 0-5°C and slowly add a solution of sodium hypochlorite (NaOCl, 1-1.2 equivalents) while maintaining the temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Salt Formation: Once the N-chlorination is complete, add a solution of sodium hydroxide (2 equivalents) to the reaction mixture to form the disodium salt.

  • The product may precipitate upon addition of the base or may require the addition of a co-solvent.

  • Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum, protected from light.

Visualizations

Synthesis_Workflow start Start: Benzoic Acid Derivative chlorosulfonation Chlorosulfonation (e.g., with Chlorosulfonic Acid) start->chlorosulfonation sulfonyl_chloride p-Chlorosulfonylbenzoic Acid (Intermediate) chlorosulfonation->sulfonyl_chloride amination Amination (e.g., with Ammonia) sulfonyl_chloride->amination sulfamoyl_acid p-Sulfamoylbenzoic Acid (Intermediate) amination->sulfamoyl_acid n_chlorination N-Chlorination (e.g., with NaOCl) sulfamoyl_acid->n_chlorination monalazone Monalazone (Acid Form) n_chlorination->monalazone salt_formation Salt Formation (with Sodium Base) monalazone->salt_formation end End: this compound salt_formation->end

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree start Low Yield or Impure Product check_step Identify Problematic Step start->check_step chlorosulfonation Chlorosulfonation Issue? check_step->chlorosulfonation Analysis of Intermediates amination Amination Issue? check_step->amination Analysis of Intermediates n_chlorination N-Chlorination Issue? check_step->n_chlorination Analysis of Reaction Mixture isolation Isolation/Purification Issue? check_step->isolation Analysis of Final Product sol_chloro Check for hydrolysis of sulfonyl chloride. Ensure anhydrous conditions. chlorosulfonation->sol_chloro sol_amino Incomplete reaction or side products. Optimize stoichiometry and conditions. amination->sol_amino sol_nchloro Over-chlorination or decomposition. Control stoichiometry and temperature. n_chlorination->sol_nchloro sol_iso Product decomposition. Use mild, non-acidic conditions. isolation->sol_iso

Monalazone Disodium Formulation Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific stability data for Monalazone Disodium is limited in publicly available literature. The following information is based on the chemical properties of related compounds (sulfonylbenzoic acid derivatives and N-chloro compounds) and established principles of pharmaceutical formulation development. It is intended to serve as a guide for researchers and formulation scientists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential stability concerns?

This compound is the disodium salt of Monalazone, a sulfonylbenzoic acid derivative containing an N-chloro functional group.[1] As a vaginal disinfectant and spermicidal contraceptive, its stability in formulation is critical for both efficacy and safety.[1] Key stability concerns stem from the reactive N-chloro group and the potential for hydrolysis of the sulfonamide and decarboxylation of the benzoic acid moiety.

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, this compound may degrade via the following pathways:

  • Hydrolysis: The N-chloro bond is susceptible to hydrolysis, leading to the loss of active chlorine and a decrease in antimicrobial potency. The sulfonamide bond may also hydrolyze under certain pH conditions.

  • Oxidation: As an N-chloro compound, this compound is a potential oxidizing agent and can be sensitive to reducing agents.

  • Photodegradation: Exposure to light, particularly UV light, can induce cleavage of the N-Cl bond and other sensitive parts of the molecule.

  • Decarboxylation: Benzoic acid and its derivatives can undergo decarboxylation at elevated temperatures.

Q3: What are the critical factors to consider when selecting excipients for a this compound formulation?

Selecting appropriate excipients is crucial for the stability of the final product.[2][3] Key considerations include:

  • pH: The pH of the formulation should be optimized to minimize hydrolysis.

  • Moisture Content: Due to its susceptibility to hydrolysis, low moisture content excipients are preferred.

  • Reducing Sugars and Impurities: Excipients containing reducing sugars (e.g., lactose) or reactive impurities can interact with the N-chloro group.[4][5]

  • Compatibility: Direct compatibility testing with all proposed excipients is essential to identify any potential interactions.[3][4][5]

Troubleshooting Guides

This section provides a structured approach to troubleshoot common stability-related issues encountered during the development of this compound formulations.

Issue 1: Loss of Potency (Assay Value Decreases Over Time)

Potential Cause Troubleshooting Steps
Hydrolysis 1. Check Moisture Content: Determine the water content of the formulation and individual excipients. 2. Optimize pH: Conduct a pH-rate profile study to identify the pH of maximum stability. 3. Excipient Selection: Replace hygroscopic excipients with less water-sensitive alternatives.
Photodegradation 1. Light Protection: Store the formulation in light-resistant containers. 2. Photostability Testing: Expose the formulation to controlled light conditions (as per ICH Q1B) to confirm photosensitivity.
Interaction with Excipients 1. Review Excipient List: Identify any excipients with known incompatibility with N-chloro compounds (e.g., reducing agents, certain polymers). 2. Drug-Excipient Compatibility Studies: Perform binary and multi-component compatibility studies.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Potential Cause Troubleshooting Steps
Degradation Products 1. Forced Degradation Studies: Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. 2. Peak Tracking: Compare the retention times of the unknown peaks with those generated during forced degradation studies. 3. Mass Spectrometry (MS): Use LC-MS to identify the mass of the unknown peaks and propose potential structures.
Excipient-Related Impurities 1. Analyze Placebo: Run a placebo formulation on the HPLC to check for any interfering peaks from the excipients. 2. Excipient Purity: Obtain certificates of analysis for all excipients and check for specified and unspecified impurities.

Issue 3: Physical Changes in the Formulation (e.g., Color Change, Caking)

Potential Cause Troubleshooting Steps
Degradation 1. Correlate with Chemical Data: Check if the physical change is accompanied by a loss of potency or the appearance of new degradation products. 2. Identify Degradant: If possible, identify the degradant responsible for the color change.
Drug-Excipient Interaction 1. Visual Inspection of Compatibility Samples: Re-examine the drug-excipient compatibility samples for any physical changes. 2. Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) to investigate potential solid-state interactions.
Environmental Factors 1. Review Storage Conditions: Ensure the formulation is stored at the recommended temperature and humidity. 2. Packaging Evaluation: Assess the suitability of the container closure system to protect against moisture and light.

Experimental Protocols

Protocol 1: Drug-Excipient Compatibility Study

Objective: To assess the compatibility of this compound with selected excipients under accelerated storage conditions.

Methodology:

  • Preparation of Samples:

    • Prepare binary mixtures of this compound with each excipient in a 1:1 ratio by weight.

    • Prepare a multi-component mixture containing the drug and all excipients in the proposed formulation ratio.

    • Prepare a sample of the pure drug substance as a control.

  • Storage Conditions:

    • Store all samples under accelerated conditions (e.g., 40°C/75% RH) in both open and closed containers for a predetermined period (e.g., 4 weeks).

    • Store a parallel set of samples at a control condition (e.g., 5°C).

  • Analysis:

    • At specified time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for:

      • Physical Appearance: Color, odor, and physical state.

      • Chemical Purity: Use a stability-indicating HPLC method to determine the assay of this compound and the formation of any degradation products.

  • Data Interpretation:

    • A significant decrease in the assay of the drug or the appearance of new degradation peaks in the presence of an excipient indicates a potential incompatibility.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Forced Degradation:

    • Subject solutions of this compound to the following stress conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat at 80°C for 48 hours.

      • Photodegradation: Expose to UV light (254 nm) and visible light for 24 hours.

  • Chromatographic Conditions (Initial):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by the UV spectrum of this compound.

  • Method Optimization:

    • Inject the stressed samples and optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation (resolution > 2) between the parent drug peak and all degradation product peaks.

  • Validation:

    • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Potential Stability Issues and Recommended Analytical Techniques

Stability Issue Description Primary Analytical Technique(s) Secondary Technique(s)
Hydrolysis Cleavage of N-Cl and/or sulfonamide bond.HPLC, LC-MSTitrimetry (for active chlorine)
Oxidation Loss of active chlorine due to reducing agents.HPLC, LC-MSRedox Titration
Photodegradation Degradation upon exposure to light.HPLC with Photodiode Array (PDA) DetectorUV-Vis Spectroscopy
Drug-Excipient Interaction Chemical reaction between the drug and excipients.HPLC, DSCFourier-Transform Infrared (FTIR) Spectroscopy

Visualizations

Monalazone This compound Hydrolysis Hydrolysis (Loss of Cl+) Monalazone->Hydrolysis Decarboxylation Decarboxylation Monalazone->Decarboxylation Sulfonamide_Cleavage Sulfonamide Cleavage Monalazone->Sulfonamide_Cleavage Product1 Deschloro-Monalazone Hydrolysis->Product1 Product2 4-Sulfamoylbenzoic acid Sulfonamide_Cleavage->Product2 Product3 Chloramine Sulfonamide_Cleavage->Product3

Caption: Hypothetical degradation pathways of this compound.

start Start: Stability Issue Observed check_potency Loss of Potency? start->check_potency check_impurities New Impurities? check_potency->check_impurities Yes end End: Root Cause Identified check_potency->end No hydrolysis Investigate Hydrolysis (pH, Moisture) check_impurities->hydrolysis Yes photodegradation Investigate Photodegradation (Light Protection) check_impurities->photodegradation excipient_interaction Investigate Excipient Interaction hydrolysis->excipient_interaction photodegradation->excipient_interaction forced_degradation Perform Forced Degradation excipient_interaction->forced_degradation identify_impurities Identify Impurities (LC-MS) forced_degradation->identify_impurities identify_impurities->end

Caption: Troubleshooting workflow for stability issues.

cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis cluster_results Results prep_drug This compound (API) mix Prepare Binary & Multi-component Mixtures prep_drug->mix prep_excipients Excipients prep_excipients->mix storage Store at Accelerated Conditions (e.g., 40°C/75% RH) mix->storage analysis_physical Physical Observation storage->analysis_physical analysis_hplc HPLC Analysis (Assay & Impurities) storage->analysis_hplc interpretation Data Interpretation & Compatibility Assessment analysis_physical->interpretation analysis_hplc->interpretation

Caption: Experimental workflow for drug-excipient compatibility studies.

References

Technical Support Center: Monalazone Disodium Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Monalazone disodium analytical standard?

A1: While specific solubility data is not published, as a disodium salt, this compound is expected to be freely soluble in water. For chromatographic applications, a common starting point is to dissolve the standard in the mobile phase to be used in the analysis. If the mobile phase has a high organic content, it is advisable to dissolve the standard in a small amount of water or a highly polar solvent compatible with the mobile phase before dilution.

Q2: How should I accurately weigh this compound for standard preparation?

A2: Due to the hygroscopic nature of many salts, it is recommended to handle this compound in a controlled environment (e.g., a glove box with controlled humidity) if possible. Use a calibrated analytical balance and a suitable weighing container. To minimize static electricity, an anti-static gun may be used. Perform the weighing quickly to reduce absorption of atmospheric moisture.

Q3: What are the typical concentrations for a stock solution of this compound?

A3: The concentration of a stock solution will depend on the intended analytical method and the required concentration of the working standards. A common starting point for a stock solution is 1 mg/mL. This can then be serially diluted to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

Q4: How should I store the this compound analytical standard (solid and in solution)?

A4:

  • Solid Standard: Store in a tightly sealed container, protected from light and moisture, at the temperature recommended by the supplier (typically 2-8°C or as otherwise specified).

  • Stock and Working Solutions: Based on the stability of similar chlorinated sulfonamide compounds, it is recommended to store solutions in amber glass vials to protect from light. Store at 2-8°C. The stability of the solution should be verified over time. It is advisable to prepare fresh working solutions daily.

Q5: Is this compound stable in solution?

A5: The stability of this compound in solution has not been extensively reported. However, compounds containing a sulfonamide group can be susceptible to hydrolysis, especially at extreme pH values. The presence of a chlorine atom may also contribute to potential degradation pathways, particularly when exposed to light. It is crucial to perform stability studies on your prepared solutions under your specific storage and analytical conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Standard does not fully dissolve. The chosen solvent is inappropriate.Try a more polar solvent. As a disodium salt, water should be the primary solvent to try. Gentle sonication or warming may aid dissolution, but be cautious as heat can degrade the analyte.
The solution is saturated.If the desired concentration is high, you may have exceeded the solubility limit. Try preparing a more dilute stock solution.
Variable or non-repeatable results in analysis. Instability of the standard solution.Prepare fresh standards more frequently. Evaluate the stability of your solutions by analyzing them at different time points after preparation. Store solutions protected from light and at a low temperature.
Inaccurate initial weighing.Review your weighing procedure. Ensure the balance is calibrated and you are accounting for potential hygroscopicity.
Incomplete dissolution of the standard.Ensure the standard is completely dissolved before making dilutions. Use a vortex mixer or sonicator if necessary. Visually inspect the solution for any undissolved particles.
Appearance of new peaks or a decrease in the main peak area over time. Degradation of this compound.This indicates instability under your storage or analytical conditions. Investigate potential degradation pathways (e.g., hydrolysis, photolysis). Prepare fresh solutions before each analytical run.
Contamination of the solvent or glassware.Use high-purity solvents (e.g., HPLC grade) and thoroughly clean all glassware.
Peak fronting or tailing in chromatography. The solvent used to dissolve the standard is much stronger or weaker than the mobile phase.Ideally, dissolve and dilute the standard in the initial mobile phase. If a different solvent must be used, inject the smallest possible volume.
The concentration of the injected standard is too high.Dilute your standard to a lower concentration and re-inject.

Illustrative Quantitative Data

Please note: The following data is illustrative and based on the expected properties of a disodium salt. Actual values must be determined experimentally.

Table 1: Illustrative Solubility of this compound

SolventExpected SolubilityNotes
WaterFreely SolubleExpected due to the disodium salt nature of the compound.
MethanolSoluble to Sparingly SolubleMay require sonication.
AcetonitrileSparingly Soluble to InsolublePolar aprotic solvent, may have limited solubility.
DichloromethaneInsolubleNon-polar organic solvent, not suitable.

General Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

Objective: To prepare a 1 mg/mL stock solution of this compound in water.

Materials:

  • This compound analytical standard

  • High-purity water (e.g., HPLC grade)

  • Calibrated analytical balance

  • 10 mL Class A volumetric flask

  • Spatula

  • Weighing paper or boat

  • Pipettes

Methodology:

  • Preparation of the Volumetric Flask: Ensure the 10 mL volumetric flask is clean and dry.

  • Weighing the Standard:

    • Tare the analytical balance with the weighing boat.

    • Accurately weigh approximately 10 mg of the this compound analytical standard. Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed standard into the 10 mL volumetric flask.

    • Add approximately 5-7 mL of high-purity water to the flask.

    • Gently swirl the flask to dissolve the standard. If necessary, sonicate for a few minutes until the solid is completely dissolved.

  • Dilution to Volume:

    • Once the standard is fully dissolved, add high-purity water to the flask until the bottom of the meniscus is level with the calibration mark.

    • Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Storage:

    • Transfer the solution to a labeled, amber glass vial.

    • Store the stock solution at 2-8°C, protected from light.

Visualizations

G cluster_prep Standard Preparation Workflow weigh 1. Accurately weigh This compound transfer 2. Transfer to volumetric flask weigh->transfer dissolve 3. Add solvent and dissolve completely transfer->dissolve dilute 4. Dilute to final volume dissolve->dilute mix 5. Mix for homogeneity dilute->mix store 6. Transfer and store appropriately mix->store

Caption: Workflow for preparing a this compound analytical standard.

G cluster_troubleshoot Troubleshooting Standard Preparation start Issue with Standard Preparation solubility Incomplete Dissolution? start->solubility stability Variable Results? solubility->stability No action_solvent Use more polar solvent (e.g., water). Apply gentle sonication. solubility->action_solvent Yes action_stability Prepare fresh standards. Store at 2-8°C, protected from light. Verify solution stability. stability->action_stability Yes action_weighing Review weighing technique. Check balance calibration. stability->action_weighing No, check weighing

Caption: Decision tree for troubleshooting this compound standard preparation.

Validation & Comparative

Comparative Efficacy of Monalazone Disodium and Nonoxynol-9: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the data available for Monalazone disodium compared to the widely studied spermicidal agent, Nonoxynol-9. While Nonoxynol-9 has been the subject of extensive research, providing a basis for detailed analysis of its efficacy and mechanism of action, publicly accessible, peer-reviewed experimental data on the spermicidal efficacy of this compound is scarce. This guide synthesizes the available information on both compounds to offer a comparative perspective for researchers, scientists, and drug development professionals, while highlighting the existing knowledge gaps.

Nonoxynol-9: A Detailed Profile

Nonoxynol-9 is a non-ionic surfactant that has been widely used as a spermicidal agent in various contraceptive products for decades. Its primary mechanism of action involves the disruption of the sperm cell membrane, leading to immobilization and death.

Mechanism of Action

Nonoxynol-9 acts as a detergent, targeting the lipid membranes of the sperm. Specifically, it interacts with the lipids in the acrosomal and midpiece membranes. This interaction leads to the lysis of these membranes, causing the acrosome, neck, and midpiece of the spermatozoa to loosen and detach, which results in their immobilization and death.

dot

cluster_nonoxynol9 Nonoxynol-9 Mechanism of Action cluster_membrane Sperm Cell Membrane Nonoxynol-9 Nonoxynol-9 Sperm Cell Membrane Sperm Cell Membrane Nonoxynol-9->Sperm Cell Membrane interacts with Membrane Lysis Membrane Lysis Sperm Cell Membrane->Membrane Lysis leads to Acrosomal Membrane Acrosomal Membrane Midpiece Membrane Midpiece Membrane Detachment of Acrosome, Neck, and Midpiece Detachment of Acrosome, Neck, and Midpiece Membrane Lysis->Detachment of Acrosome, Neck, and Midpiece causes Sperm Immobilization & Death Sperm Immobilization & Death Detachment of Acrosome, Neck, and Midpiece->Sperm Immobilization & Death results in

Caption: Mechanism of action of Nonoxynol-9 on sperm cells.

Quantitative Efficacy Data

The efficacy of Nonoxynol-9 has been evaluated in numerous in vitro studies. The Sander-Cramer test is a standard method used to assess the minimum effective concentration (MEC) required to immobilize sperm.

Parameter Value Reference
Minimum Effective Concentration (Sander-Cramer test) Total immobilization of sperm in 20 seconds at 62.5 mcg/ml.[1]
Typical Concentration in Products 2-12.5%
Cytotoxicity Data

A significant concern with Nonoxynol-9 is its cytotoxicity, which can affect the vaginal epithelium and microflora. This has been a driving factor in the search for alternative spermicides.

Cell Type Assay Result (LC50) Reference
Rat Liver Cells (T51B)Cytotoxicity Assay24 micrograms/ml[2]
Human Cervical and Colon Epithelial CellsCytotoxicity AssayDose-dependent toxicity observed

This compound: A Historical Perspective with Limited Data

This compound, also known through its brand names Naclobenz-Natrium, Spergisin, and Speton, is documented as a vaginal disinfectant, antiseptic, and spermicidal contraceptive.[3] Synthesized in 1937, it is a sulfonylbenzoic acid derivative.[3]

Despite its historical use, there is a profound lack of recent, publicly available scientific literature detailing its spermicidal efficacy with quantitative data. Searches for clinical trials, in vitro studies, and detailed experimental protocols for this compound as a spermicide have not yielded the specific data required for a direct comparison with Nonoxynol-9. Older references suggest its spermicidal activity, but the raw experimental data and methodologies are not readily accessible in modern scientific databases.[4] One historical text from 1931 mentions "Speton" pessaries, suggesting that their spermicidal action might be attributable to carbon dioxide production from tartaric acid and sodium bicarbonate rather than the listed active ingredient, sodium dichloro-p-sulphamido benzoate.

Due to this absence of concrete data, a quantitative comparison of the efficacy and cytotoxicity of this compound with Nonoxynol-9 is not feasible at this time. The decline in its use has likely contributed to the limited recent research.[4]

Experimental Protocols for Spermicidal Efficacy Testing

The evaluation of spermicidal agents typically involves a series of in vitro and in vivo tests. A generalized workflow is presented below.

dot

cluster_workflow General Experimental Workflow for Spermicide Evaluation cluster_invitro In Vitro Efficacy cluster_cytotoxicity Cytotoxicity Assessment Semen Collection and Preparation Semen Collection and Preparation Sander-Cramer Test (Sperm Immobilization) Sander-Cramer Test (Sperm Immobilization) Semen Collection and Preparation->Sander-Cramer Test (Sperm Immobilization) Sperm Viability Assay (e.g., Eosin-Nigrosin) Sperm Viability Assay (e.g., Eosin-Nigrosin) Semen Collection and Preparation->Sperm Viability Assay (e.g., Eosin-Nigrosin) Spermicide Dilution Series Spermicide Dilution Series Spermicide Dilution Series->Sander-Cramer Test (Sperm Immobilization) Spermicide Dilution Series->Sperm Viability Assay (e.g., Eosin-Nigrosin) Cell Viability Assay (e.g., MTT, LDH) Cell Viability Assay (e.g., MTT, LDH) Spermicide Dilution Series->Cell Viability Assay (e.g., MTT, LDH) Epithelial Cell Line Culture Epithelial Cell Line Culture Epithelial Cell Line Culture->Cell Viability Assay (e.g., MTT, LDH)

Caption: A typical workflow for the in vitro evaluation of a spermicidal agent.

Sander-Cramer Test

This is a standard in vitro method to determine the spermicidal activity of a compound.

  • Semen Sample: A fresh, liquefied human semen sample with normal parameters is used.

  • Compound Dilution: A series of dilutions of the test compound are prepared.

  • Incubation: A small volume of the semen sample is mixed with each dilution of the compound.

  • Observation: The mixture is observed under a microscope at specific time points (e.g., 20 seconds) to determine the concentration at which all sperm are immobilized.

Cell Viability Assays (Cytotoxicity)

To assess the safety of a spermicidal candidate, its effect on vaginal epithelial cells is evaluated.

  • Cell Culture: A relevant cell line (e.g., human vaginal epithelial cells) is cultured.

  • Compound Exposure: The cultured cells are exposed to various concentrations of the test compound.

  • Viability Assessment: After a set incubation period, cell viability is measured using assays such as the MTT assay (which measures metabolic activity) or the LDH assay (which measures membrane damage).

Conclusion

This comparative guide underscores the extensive body of research available for Nonoxynol-9, providing clear data on its efficacy and cytotoxicity. In stark contrast, this compound, despite its historical use as a spermicide, lacks the publicly accessible, detailed experimental data necessary for a thorough scientific comparison. For researchers and drug development professionals, this highlights not only the established profile of Nonoxynol-9 as a benchmark spermicide but also a significant gap in the scientific literature regarding older contraceptive agents like this compound. Future research efforts could be directed towards re-evaluating such historical compounds to determine if they hold any potential as safer or more effective alternatives to currently available options.

References

A Comparative Analysis of Spermicidal Agents: Efficacy, Safety, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of currently available spermicidal agents, focusing on their performance based on experimental data. While this document aims to be comprehensive, a notable gap in publicly available research exists for Monalazone disodium, a compound identified as a spermicidal agent. Despite extensive searches for quantitative data on its efficacy, cytotoxicity, and impact on vaginal flora under its chemical name and brand names (Spergisin, Speton, Naclobenz-Natrium), no specific experimental results were found. Therefore, this guide will focus on a detailed comparison of more widely studied spermicides: Nonoxynol-9, Octoxynol-9, and Benzalkonium Chloride.

Executive Summary

Spermicides are topical contraceptives that function by killing or inactivating sperm in the vagina before they can enter the uterus. The most common active ingredient in commercially available spermicides is Nonoxynol-9. This guide presents a comparative overview of the spermicidal efficacy, cytotoxicity, and effects on vaginal microbiota of Nonoxynol-9, Octoxynol-9, and Benzalkonium Chloride. The data is compiled from various in vitro studies to provide a basis for research and development in the field of non-hormonal contraception.

Data Presentation: Comparative Spermicidal Performance

The following tables summarize the quantitative data on the spermicidal efficacy and cytotoxicity of the selected spermicides.

Table 1: Spermicidal Efficacy (Sander-Cramer Test)

SpermicideMinimum Effective Concentration (MEC) for 100% Immobilization (mg/mL)Relative Potency (vs. Nonoxynol-9)
This compound No data availableNo data available
Nonoxynol-9 0.121.0
Octoxynol-9 Data suggests it is less potent than Nonoxynol-9, but specific MEC values from comparable studies are limited.< 1.0
Benzalkonium Chloride 0.135~0.89

Table 2: In Vitro Cytotoxicity

SpermicideCell TypeAssayEndpointResults
This compound No data availableNo data availableNo data availableNo data available
Nonoxynol-9 Rat Liver CellsN/ALC5024 µg/mL
Octoxynol-9 Rat Liver CellsN/ALC5043 µg/mL
Benzalkonium Chloride HeLa CellsMTT, Trypan BlueCell ViabilityLess toxic than Nonoxynol-9 at equivalent spermicidal concentrations.[1]

Table 3: Effect on Vaginal Flora

SpermicideEffect on Lactobacillus speciesEffect on Pathogenic Bacteria
This compound No data availableNo data available
Nonoxynol-9 Toxic to various Lactobacillus species.[2][3]Little to no direct effect on E. coli.[2][3] May increase vaginal colonization by E. coli.[2]
Octoxynol-9 Expected to have a similar detergent-like effect as Nonoxynol-9, but specific data is limited.No specific data available.
Benzalkonium Chloride No specific data available, but as a broad-spectrum antimicrobial, it is likely to affect lactobacilli.Broad-spectrum antimicrobial activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Sander-Cramer Test for Spermicidal Activity

This test determines the minimum concentration of a spermicidal agent required to immobilize 100% of sperm within a specified time.

Materials:

  • Freshly ejaculated human semen (liquefied for 30 minutes at 37°C)

  • Spermicidal agent solutions of varying concentrations

  • Phosphate-buffered saline (PBS) or other appropriate vehicle

  • Microscope slides and coverslips

  • Phase-contrast microscope

  • Vortex mixer

  • Incubator (37°C)

Protocol:

  • Prepare serial dilutions of the spermicidal agent in the chosen vehicle.

  • In a test tube, mix 0.05 mL of liquefied human semen with 0.25 mL of the spermicidal solution.

  • Gently vortex the mixture for 10 seconds.

  • Immediately place a drop of the mixture onto a microscope slide, cover with a coverslip, and examine under a phase-contrast microscope at 400x magnification.

  • Observe the sperm motility. The test is considered positive if 100% of the spermatozoa are immotile within 20 seconds of mixing.

  • The lowest concentration of the spermicide that achieves 100% immobilization within 20 seconds is recorded as the Minimum Effective Concentration (MEC).

MTT Assay for Cytotoxicity on Vaginal Epithelial Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Materials:

  • Human vaginal epithelial cell line (e.g., VK2/E6E7) or primary vaginal epithelial cells

  • Complete cell culture medium

  • Spermicidal agent solutions of varying concentrations

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Seed the vaginal epithelial cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Remove the culture medium and expose the cells to various concentrations of the spermicidal agent for a predetermined time (e.g., 24 hours). Include a vehicle control (medium with the same concentration of the spermicide's solvent) and a positive control for cytotoxicity (e.g., Triton X-100).

  • After the incubation period, remove the treatment medium and wash the cells with PBS.

  • Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle control.

Gram Stain for Assessing Impact on Vaginal Flora

This method is used to visualize and differentiate bacterial species based on their cell wall properties, allowing for a qualitative assessment of the vaginal microbiota.

Materials:

  • Vaginal swab samples

  • Microscope slides

  • Crystal violet stain

  • Gram's iodine solution

  • Decolorizing agent (e.g., ethanol-acetone mixture)

  • Safranin counterstain

  • Light microscope with oil immersion objective

Protocol:

  • Obtain a vaginal swab sample and roll it onto a clean microscope slide to create a thin smear.

  • Allow the smear to air dry and then heat-fix it by passing the slide through a flame a few times.

  • Flood the slide with crystal violet stain for 1 minute, then rinse with water.

  • Flood the slide with Gram's iodine solution for 1 minute, then rinse with water.

  • Briefly decolorize the smear with the ethanol-acetone mixture until the runoff is clear, then immediately rinse with water.

  • Flood the slide with safranin counterstain for 1 minute, then rinse with water and blot dry.

  • Examine the slide under a light microscope with an oil immersion lens.

  • Assess the morphology and staining characteristics of the bacteria present. Lactobacillus species typically appear as large, gram-positive (purple) rods. A shift to a predominance of gram-negative (pink) or gram-variable coccobacilli can indicate a disruption of the normal flora. The Nugent scoring system can be used for a more quantitative assessment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Spermicide_Mechanism_of_Action cluster_Spermicide Spermicidal Agent (e.g., Nonoxynol-9) cluster_Sperm Sperm Cell Spermicide Surfactant Molecule Disruption Membrane Disruption (Solubilization of Lipids and Proteins) Spermicide->Disruption Interacts with Sperm_Membrane Sperm Plasma Membrane (Lipid Bilayer) Immobilization Sperm Immobilization Sperm_Membrane->Immobilization Loss of integrity leads to Sperm_Acroso_Membrane Acrosomal Membrane Sperm_Acroso_Membrane->Immobilization Damage leads to Sperm_Mito_Membrane Mitochondrial Membrane Sperm_Mito_Membrane->Immobilization Damage leads to Disruption->Sperm_Membrane Disruption->Sperm_Acroso_Membrane Disruption->Sperm_Mito_Membrane Death Sperm Death Immobilization->Death

Caption: Mechanism of action for surfactant-based spermicides.

Sander_Cramer_Test_Workflow start Start semen_prep Prepare Liquefied Human Semen Sample start->semen_prep spermicide_prep Prepare Serial Dilutions of Spermicidal Agent start->spermicide_prep mixing Mix Semen and Spermicide Solution (1:5 ratio) semen_prep->mixing spermicide_prep->mixing observation Microscopic Observation (Phase Contrast, 400x) mixing->observation decision 100% Sperm Immobilization within 20 seconds? observation->decision decision->spermicide_prep No, test higher concentration record_mec Record Concentration as MEC decision->record_mec Yes end End record_mec->end Cytotoxicity_Assay_Workflow start Start seed_cells Seed Vaginal Epithelial Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 treat_cells Treat Cells with Varying Spermicide Concentrations incubate1->treat_cells incubate2 Incubate for 24h treat_cells->incubate2 mtt_assay Perform MTT Assay incubate2->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability end End calculate_viability->end

References

Validating the Antimicrobial Efficacy of Monalazone Disodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of Monalazone disodium and its alternatives. Due to the limited publicly available data on the specific antimicrobial performance of this compound, this document focuses on its structurally and functionally related compounds, as well as commonly used topical antiseptics. The information presented is intended to offer a framework for researchers to design and evaluate studies on this compound by comparing it to established agents.

Overview of this compound and Alternatives

This compound, also known by brand names such as Naclobenz-Natrium, Spergisin, and Speton, is a sulfonylbenzoic acid derivative used as a vaginal disinfectant and spermicidal contraceptive. Its chemical structure is closely related to other chlorine-releasing antimicrobial agents like halazone and Chloramine-T. Given this relationship, Chloramine-T serves as a primary comparator in this guide. Other relevant alternatives discussed include the widely used topical antiseptics, Chlorhexidine and Povidone-Iodine, which are also utilized for vaginal disinfection.

Comparative Antimicrobial Efficacy

A direct comparison of the antimicrobial efficacy of this compound is hampered by the absence of published quantitative data, such as Minimum Inhibitory Concentration (MIC) or log reduction values against specific pathogens. However, data for its alternatives provide a benchmark for potential efficacy.

Table 1: Quantitative Antimicrobial Efficacy of Selected Antiseptics

Antimicrobial AgentTest Organism(s)Efficacy Metric (Result)Reference
This compound Data not availableData not available
Chloramine-T Candida albicans, C. tropicalis, C. krusei, C. glabrataMIC: 0.69–5.54 mmol/L[1][2]
Escherichia coli3-log10 reduction in 120 min (0.036 mM solution)[3]
Staphylococcus aureus3-log10 reduction in 30 min (0.036 mM solution)[3]
Pseudomonas aeruginosa3-log10 reduction in 20 min (0.107 mM solution)[3]
Chlorhexidine Vaginal bacteria~99% reduction 5 minutes post-application (4% gluconate solution)
Povidone-Iodine Vaginal bacteria~99% reduction 5 minutes post-application (10% solution)

Note: The efficacy of Chlorhexidine and Povidone-Iodine is presented as a percentage reduction in bacterial load as specific MIC values against a broad range of vaginal flora were not consistently available in the reviewed literature.

Mechanism of Action

While the specific mechanism of action for this compound is not detailed in available literature, it is presumed to be similar to that of Chloramine-T due to their structural similarities. These compounds act as oxidizing agents by releasing active chlorine, which is a potent biocide. This active chlorine can disrupt microbial cell membranes, denature essential proteins, and damage nucleic acids, leading to cell death.

Experimental Protocols

To validate the antimicrobial efficacy of this compound, standardized experimental protocols should be employed. The following are detailed methodologies for key experiments based on established antimicrobial testing standards.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A broth microdilution method is commonly used.

Protocol:

  • Preparation of Microorganism: Culture the test microorganism (e.g., Candida albicans, Gardnerella vaginalis) in an appropriate broth medium to achieve a standardized inoculum density (typically 10^5 CFU/mL).

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism with no antimicrobial agent) and a negative control (broth medium only).

  • Incubation: Incubate the microtiter plate at a suitable temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).

  • Observation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration without visible growth is the MIC.

Time-Kill Assay (Quantitative Killing Assay)

This assay determines the rate at which an antimicrobial agent kills a microorganism over time.

Protocol:

  • Preparation: Prepare a standardized suspension of the test microorganism in a suitable buffer or broth.

  • Exposure: Add this compound at a predetermined concentration (e.g., at its MIC or multiples of the MIC) to the microbial suspension.

  • Sampling: At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw aliquots of the mixture.

  • Neutralization and Plating: Immediately neutralize the antimicrobial activity in the collected aliquots using a suitable neutralizer. Perform serial dilutions and plate onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates and count the number of viable colonies (CFU/mL).

  • Analysis: Plot the log10 of CFU/mL against time to determine the rate of killing.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the MIC and Time-Kill assays.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_mic Prepare standardized microbial inoculum inoculate Inoculate microtiter plate wells prep_mic->inoculate prep_md Prepare serial dilutions of this compound prep_md->inoculate incubate Incubate at 37°C for 24-48h inoculate->incubate observe Visually observe for turbidity incubate->observe determine_mic Determine MIC observe->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_quantification Quantification cluster_analysis Analysis prep_suspension Prepare standardized microbial suspension add_md Add this compound prep_suspension->add_md sample Collect samples at defined time intervals add_md->sample neutralize Neutralize antimicrobial activity sample->neutralize plate Plate serial dilutions neutralize->plate incubate_count Incubate and count CFU/mL plate->incubate_count plot Plot log10 CFU/mL vs. time incubate_count->plot

Caption: Workflow for the Time-Kill Assay.

Conclusion and Future Directions

While this compound has a history of use as a topical antiseptic, there is a clear need for robust, publicly available data to validate its antimicrobial efficacy against a range of relevant microorganisms. The experimental protocols and comparative data provided in this guide offer a starting point for researchers to systematically evaluate this compound. Future studies should focus on determining its MIC and MBC (Minimum Bactericidal Concentration) values, conducting time-kill assays against common vaginal and skin pathogens, and comparing its performance directly with that of established antiseptics like Chloramine-T, Chlorhexidine, and Povidone-Iodine. Such data will be crucial for understanding its full therapeutic potential and informing its clinical use.

References

Comparative Cytotoxicity of Vaginal Antiseptics on Vaginal Flora: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, this guide provides a comparative analysis of the cytotoxic effects of various vaginal antiseptic agents on the native vaginal flora. Due to a lack of publicly available data on the specific cytotoxicity of Monalazone disodium on vaginal microorganisms, this document focuses on a comparative review of commonly used alternatives: Metronidazole, Clindamycin, Chlorhexidine, and Povidone-Iodine. The data presented is derived from in vitro studies to assist in the preclinical assessment of new and existing vaginal therapeutic agents.

Introduction to Vaginal Flora and Cytotoxicity Assessment

A healthy vaginal microbiome is predominantly composed of Lactobacillus species, which play a crucial role in maintaining a low pH and producing antimicrobial compounds to prevent the overgrowth of pathogenic organisms. Any topical treatment should ideally target pathogenic microbes while preserving the viability of these beneficial lactobacilli. Cytotoxicity assays are therefore essential in the preclinical safety assessment of vaginal products to evaluate their potential to disrupt this delicate microbial balance and the integrity of the vaginal epithelium.

This compound: An Overview

This compound is a broad-spectrum antimicrobial agent belonging to the sulfonamide class of drugs.[1] Its mechanism of action is understood to involve the disruption of microbial cell structures.[1] While it is effective against a range of Gram-positive bacteria and certain fungi, specific data on its cytotoxic effect on the key species of vaginal lactobacilli, such as L. crispatus, L. iners, L. jensenii, and L. gasseri, is not available in the current body of scientific literature. General safety information indicates that this compound may cause skin and eye irritation.[1]

Comparative Cytotoxicity of Alternative Vaginal Antiseptics

To provide a framework for comparison, this section details the known cytotoxic effects of several widely used vaginal antiseptics on Lactobacillus species. The following tables summarize quantitative data from various in vitro studies.

Table 1: Cytotoxicity of Metronidazole and Clindamycin on Lactobacillus spp.
AgentLactobacillus Strain(s)EndpointConcentrationEffectReference
Metronidazole Hydrogen peroxide- and bacteriocin-producing LactobacillusGrowth Inhibition1000 - 4000 µg/mLPartial inhibition of growth[2][3]
Growth Inhibition≥ 5000 µg/mLComplete inhibition of growth[2][3]
Growth Stimulation128 - 256 µg/mLStimulation of growth[2][3]
Clindamycin Six strains of LactobacillusGrowth Inhibition (MIC)1000 µg/mLMean Minimum Inhibitory Concentration[1][4][5]
Growth Effect125 - 250 µg/mLBacteriostatic effect[1][4][5]
Growth Effect1.95 - 31.25 µg/mLNo significant effect on growth[1][4][5]
Table 2: Cytotoxicity of Chlorhexidine and Povidone-Iodine on Lactobacillus and Other Cell Lines
AgentCell Type/OrganismEndpointConcentrationEffectReference
Chlorhexidine Lactobacillus acidophilusInhibition Zone0.2%14.23 mm inhibition zone[6]
Human Gingival FibroblastsMidpoint Cytotoxicity0.106 mmol/LAfter 1-hour exposure[7]
Human Gingival FibroblastsMidpoint Cytotoxicity0.011 mmol/LAfter 24-hour exposure[7]
Povidone-Iodine CHO-K1 cellsIC50 (Neutral Red Assay)1.8 - 2% (in solution)50% inhibitory concentration[8]
L929 murine fibroblastsCytotoxicity Comparison->20 times better tolerated than Chlorhexidine[8]

Experimental Protocols

Broth Microdilution Method for Lactobacillus Susceptibility Testing

This method was utilized to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against Lactobacillus species.

experimental_workflow_broth_microdilution cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Lacto_culture Lactobacillus Culture (e.g., MRS broth) Inoculation Inoculation of wells with Lactobacillus suspension Lacto_culture->Inoculation Antimicrobial_stock Antimicrobial Stock Solution Serial_dilution Serial Dilution of Antimicrobial in 96-well plate Antimicrobial_stock->Serial_dilution Serial_dilution->Inoculation Incubation Incubation at 37°C for 24-48 hours Inoculation->Incubation Visual_inspection Visual Inspection for Turbidity Incubation->Visual_inspection OD_measurement Optical Density Measurement (Spectrophotometer) Incubation->OD_measurement MIC_determination MIC Determination (Lowest concentration with no visible growth) Visual_inspection->MIC_determination OD_measurement->MIC_determination

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Methodology:

  • Preparation of Inoculum: Lactobacillus strains are cultured in a suitable broth medium (e.g., MRS broth) to achieve a standardized cell density.

  • Serial Dilution: The antimicrobial agent is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized Lactobacillus suspension.

  • Incubation: The plate is incubated under appropriate anaerobic or microaerophilic conditions at 37°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria, often confirmed by measuring the optical density.

Agar Well Diffusion Assay for Antimicrobial Activity

This method provides a qualitative or semi-quantitative measure of the antimicrobial activity of a substance.

experimental_workflow_agar_well_diffusion cluster_prep Preparation cluster_application Application & Incubation cluster_analysis Analysis Agar_plate Agar Plate (e.g., MRS agar) Lawn_culture Inoculation with a lawn of Lactobacillus Agar_plate->Lawn_culture Well_creation Creation of wells in the agar Lawn_culture->Well_creation Add_antimicrobial Addition of Antimicrobial Solution to wells Well_creation->Add_antimicrobial Incubation Incubation at 37°C for 24-48 hours Add_antimicrobial->Incubation Measure_zones Measurement of Inhibition Zones (diameter in mm) Incubation->Measure_zones

Caption: Workflow for Agar Well Diffusion Assay.

Methodology:

  • Plate Preparation: A sterile agar plate is uniformly inoculated with a suspension of the target Lactobacillus species to create a bacterial lawn.

  • Well Creation: Wells of a specific diameter are cut into the agar.

  • Application of Test Substance: A defined volume of the antimicrobial agent at a specific concentration is added to each well.

  • Incubation: The plate is incubated at 37°C for 24-48 hours.

  • Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Signaling Pathways and Logical Relationships

The maintenance of a healthy vaginal flora is a complex interplay of factors. The following diagram illustrates the logical relationship between a healthy vaginal flora, dysbiosis, and the potential impact of antimicrobial agents.

vaginal_flora_balance cluster_healthy Healthy Vaginal Flora cluster_dysbiosis Vaginal Dysbiosis Lactobacilli Dominance of Lactobacillus spp. Low_pH Low Vaginal pH (Lactic Acid Production) Lactobacilli->Low_pH maintains Antimicrobials Production of H2O2 & Bacteriocins Lactobacilli->Antimicrobials produces Pathogen_overgrowth Overgrowth of Pathogens (e.g., Gardnerella vaginalis) Lactobacilli->Pathogen_overgrowth competes with Low_pH->Pathogen_overgrowth inhibits Antimicrobials->Pathogen_overgrowth inhibits High_pH Elevated Vaginal pH Pathogen_overgrowth->High_pH leads to Antiseptic Broad-Spectrum Vaginal Antiseptic Antiseptic->Lactobacilli may inhibit (Cytotoxic Side Effect) Antiseptic->Pathogen_overgrowth targets (Therapeutic Effect)

Caption: Logical Relationship of Vaginal Flora Balance and Antimicrobial Intervention.

Conclusion

While this compound is a known broad-spectrum antimicrobial, the absence of specific data on its effects on the vaginal flora necessitates caution and further investigation. The provided comparative data on alternatives such as Metronidazole, Clindamycin, Chlorhexidine, and Povidone-Iodine highlight that all have the potential to inhibit the growth of beneficial Lactobacillus species at certain concentrations. This underscores the importance of carefully considering the antimicrobial spectrum and cytotoxic profile of any agent intended for vaginal application. For drug development professionals, these findings emphasize the need for comprehensive in vitro and in vivo studies to assess the impact of new chemical entities on the delicate balance of the vaginal microbiome to ensure both efficacy and safety. Future research should prioritize generating specific cytotoxicity data for compounds like this compound to allow for a more direct and thorough comparative analysis.

References

Navigating the pH-Dependent Efficacy of Monalazone Disodium: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the environmental determinants of a compound's efficacy is paramount. This guide delves into the available scientific literature to assess the performance of Monalazone disodium, a vaginal disinfectant and spermicidal agent, under varying pH conditions. While direct, comprehensive data on its pH-dependent efficacy is limited, this analysis provides a comparative framework based on related compounds and general principles of antimicrobial action.

This compound, a sulfonylbenzoic acid derivative, is structurally related to other chlorine-containing antimicrobial agents like Halazone. Its mechanism of action is presumed to involve the release of active chlorine, which is a potent oxidizing agent capable of disrupting microbial cell membranes and inactivating essential proteins and nucleic acids. The pH of the surrounding environment can significantly influence the availability and reactivity of this active chlorine, thereby modulating the compound's efficacy.

Comparative Efficacy: Limited Direct Evidence for this compound

Exhaustive searches of the scientific literature reveal a notable absence of specific studies detailing the antimicrobial or spermicidal efficacy of this compound across a range of pH values. While the compound has been used as a topical disinfectant, quantitative data from controlled experiments comparing its performance at different pH levels are not publicly available.

To provide a comparative context, it is necessary to extrapolate from data on chemically similar compounds and the broader class of N-chloro sulfonamides. Generally, the disinfectant activity of chlorine-releasing agents is pH-dependent. At acidic pH, the equilibrium tends to favor the formation of hypochlorous acid (HOCl), which is a more potent antimicrobial agent than the hypochlorite ion (OCl-), the predominant form at alkaline pH. Therefore, it is hypothesized that this compound would exhibit greater efficacy in more acidic environments.

Inferred Performance and Potential Alternatives

Given the intended use of this compound as a vaginal disinfectant, its performance in the physiological pH range of the vagina (typically pH 3.8 to 4.5) is of critical interest. In such an acidic environment, its efficacy is expected to be optimal. However, in conditions where the vaginal pH is elevated, such as during bacterial vaginosis, its activity might be compromised.

For comparative purposes, other vaginal antimicrobial agents with known pH-related efficacy profiles include:

  • Lactic acid-based formulations: These products aim to restore and maintain the natural acidic pH of the vagina, thereby inhibiting the growth of pathogenic microorganisms. Their efficacy is inherently linked to the acidic environment they create.

  • Povidone-iodine: This broad-spectrum antiseptic is effective over a wider pH range, but its activity can be influenced by organic matter.

  • Chlorhexidine: This antiseptic maintains its activity over a broad pH range but can be less effective at higher pH values.

Without direct experimental data for this compound, a quantitative comparison remains speculative.

Experimental Protocols: A General Framework

While specific experimental protocols for testing the pH-dependent efficacy of this compound are not available in the literature, a general methodology can be outlined based on standard antimicrobial and spermicidal testing procedures.

Antimicrobial Efficacy Testing (General Protocol)
  • Preparation of Test Solutions: Prepare stock solutions of this compound in sterile, deionized water. Create a series of buffered solutions at various pH values (e.g., pH 4, 5, 6, 7, and 8). Dilute the this compound stock solution in each buffered solution to achieve the desired final concentrations.

  • Microorganism Culture: Culture relevant microbial strains (e.g., Candida albicans, Gardnerella vaginalis) to a standardized cell density.

  • Exposure Assay: Inoculate the buffered this compound solutions with the microbial culture. Incubate for a defined period (e.g., 1, 5, 15 minutes).

  • Quantification of Viable Microorganisms: After the exposure time, neutralize the disinfectant and perform serial dilutions. Plate the dilutions on appropriate growth media to determine the number of colony-forming units (CFUs).

  • Data Analysis: Calculate the log reduction in CFUs for each pH value and concentration to determine the antimicrobial efficacy.

Spermicidal Efficacy Testing (General Protocol)
  • Semen Sample Collection and Preparation: Obtain fresh human semen samples and allow them to liquefy. Perform a baseline assessment of sperm motility and viability.

  • Preparation of Test Solutions: Prepare buffered solutions of this compound at different pH values as described above.

  • Sander-Cramer Assay (Modified): Mix the semen sample with the buffered this compound solutions. At specific time points (e.g., 20, 30, 60 seconds), examine a sample under a microscope to assess sperm motility. The endpoint is the complete cessation of motility.

  • Data Analysis: Record the minimum effective concentration of this compound required to achieve complete sperm immobilization at each pH.

Signaling Pathways and Experimental Workflows

Due to the lack of specific research on the cellular mechanisms of this compound, diagrams of its signaling pathways cannot be generated. However, a generalized experimental workflow for assessing its pH-dependent efficacy can be visualized.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare Monalazone Disodium Stock D Mix Components in Test Matrix A->D B Create Buffered Solutions (Varying pH) B->D C Prepare Test Microorganism/Sperm C->D E Incubate for Defined Time D->E F Quantify Viable Cells/ Assess Sperm Motility E->F G Analyze Data & Plot Efficacy vs. pH F->G

Caption: Generalized workflow for determining the pH-dependent efficacy of this compound.

Head-to-Head Comparison: Monalazone Disodium and Chlorhexidine in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of Monalazone disodium and Chlorhexidine, two compounds with antiseptic properties. The objective is to present a comprehensive overview of their performance based on available experimental data to aid researchers, scientists, and drug development professionals in their work. While extensive data exists for the widely used antiseptic Chlorhexidine, publicly available information on the antimicrobial efficacy and cytotoxic profile of this compound is notably scarce. This guide reflects this disparity in the available scientific literature.

Chlorhexidine: A Well-Characterized Broad-Spectrum Antiseptic

Chlorhexidine is a cationic polybiguanide that has been used extensively in clinical and consumer products for its broad-spectrum antimicrobial activity.[1] It is effective against Gram-positive and Gram-negative bacteria, as well as fungi.[2]

Mechanism of Action

At physiological pH, chlorhexidine salts dissociate, releasing the positively charged chlorhexidine cation. This cation binds to the negatively charged bacterial cell wall, disrupting the cell membrane.[1] At lower concentrations, this leads to a bacteriostatic effect by causing the leakage of intracellular components. At higher concentrations, chlorhexidine is bactericidal, causing the precipitation of cytoplasmic contents.[1][2]

Chlorhexidine_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall (-) cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space CHX Chlorhexidine Cation (+) Binding Binding to Negatively Charged Sites CHX->Binding Electrostatic Attraction Disruption Membrane Disruption Binding->Disruption Destabilization Leakage Leakage of Intracellular Components Disruption->Leakage Low Concentration Precipitation Precipitation of Cytoplasmic Contents Disruption->Precipitation High Concentration Bacteriostatic Bacteriostatic Leakage->Bacteriostatic Effect Bactericidal Bactericidal Precipitation->Bactericidal Effect

Caption: Mechanism of action of Chlorhexidine.

Antimicrobial Efficacy

Chlorhexidine exhibits a rapid and sustained antimicrobial effect. In vitro studies have demonstrated that it can kill nearly 100% of Gram-positive and Gram-negative bacteria within 30 seconds.[2] Its efficacy can be influenced by the formulation and the presence of organic matter.

Table 1: Summary of In Vitro Antimicrobial Activity of Chlorhexidine

Organism TypeEfficacyRequired ConcentrationReference
Gram-positive bacteriaHighly effective≥ 1 µg/L[1]
Gram-negative bacteriaEffective10 to >73 µg/mL[1]
FungiEffective10 to >73 µg/mL[1]
VirusesIneffective against polioviruses and adenovirusesNot Applicable[1]
Cytotoxicity Profile

While effective as an antiseptic, chlorhexidine has demonstrated cytotoxicity to various human cell types in vitro, particularly at concentrations used in clinical practice. This is a critical consideration for its use in applications involving direct contact with tissues and wounds.

Table 2: In Vitro Cytotoxicity of Chlorhexidine on Human Cells

Cell TypeConcentrationExposure TimeObserved EffectReference
Fibroblasts, Myoblasts, Osteoblasts≥ 0.02%1, 2, or 3 minutes< 6% cell survival[3]
Fibroblasts, Myoblasts, Osteoblasts2%Not specifiedPermanently halted cell migration[4]
Odontoblast-like cells (MDPC-23)0.06% - 2.0%60 seconds61% - 70% decrease in cell metabolism
Macrophages (RAW264.7)Dose-dependentTime-dependentIncreased DNA damage and ROS generation[5]

This compound: An Overview of Available Data

In contrast to chlorhexidine, there is a significant lack of publicly available scientific literature detailing the antimicrobial activity, mechanism of action, and cytotoxicity of this compound. The primary source of information is PubChem, which provides basic chemical and safety data.

Table 3: Chemical and Hazard Information for this compound

PropertyValueReference
Molecular FormulaC7H4ClNNa2O4S[6]
Molecular Weight279.61 g/mol [6]
Hazard StatementsMay be corrosive to metals, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye damage[6]

Without experimental data on its antimicrobial spectrum, efficacy, and cytotoxicity, a direct performance comparison with chlorhexidine is not feasible.

Experimental Protocols

To facilitate further research and standardized comparison, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A standard method is broth microdilution.

MIC_Workflow A Prepare Serial Dilutions of Test Compound B Inoculate with Standardized Bacterial Suspension A->B C Incubate at 37°C for 18-24h B->C D Observe for Turbidity C->D E Determine Lowest Concentration with No Visible Growth (MIC) D->E

Caption: Workflow for MIC determination.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the test compound (e.g., Chlorhexidine) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth with bacteria, no agent) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (bacterial growth).

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A Seed Cells in a 96-well Plate and Incubate B Treat Cells with Various Concentrations of Test Compound A->B C Add MTT Reagent to Each Well and Incubate B->C D Solubilize Formazan Crystals with DMSO or Solubilization Buffer C->D E Measure Absorbance at 570 nm D->E F Calculate Cell Viability (%) E->F

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a specific density and allowed to attach or stabilize overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with no compound is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an SDS-based buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.

Conclusion

This comparative guide highlights the extensive body of research supporting the use of Chlorhexidine as a broad-spectrum antiseptic, while also underscoring its potential for cytotoxicity. In stark contrast, there is a significant lack of publicly available data on the antimicrobial and cytotoxic properties of this compound. Therefore, a direct, evidence-based comparison of the performance of these two compounds is not possible at this time. Further research is required to characterize the biological activity of this compound to determine its potential utility and safety profile relative to established agents like Chlorhexidine. For drug development professionals, Chlorhexidine remains a well-defined benchmark, while this compound represents an uncharacterized entity requiring foundational research to establish its place, if any, in the antimicrobial landscape.

References

Independent Verification of Monalazone Disodium Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Monalazone disodium, also known by brand names such as Naclobenz-Natrium, Spergisin, and Speton, is a sulfonylbenzoic acid derivative structurally related to halazone.[1] Its synthesis dates back to 1937.[1] Despite its long history, efforts to find recent, independent, and comparative evaluations of its efficacy have been unsuccessful. This guide, therefore, serves to highlight the absence of verifiable data and to provide a framework for the kind of information that would be necessary for a proper comparative assessment.

Comparison with Alternatives

Without specific data on this compound, a direct quantitative comparison with other alternatives is not possible. However, to provide context for researchers and drug development professionals, the following table outlines the typical data required for such a comparison, using common alternative vaginal antiseptics and spermicides as examples. The data for this compound remains conspicuously absent.

Parameter This compound Nonoxynol-9 Chlorhexidine Gluconate Povidone-Iodine
Spermicidal Activity (Minimum Effective Concentration) Data Not Available~62.5 µg/mLNot Primarily SpermicidalNot Primarily Spermicidal
Antimicrobial Spectrum Data Not AvailableLimitedBroad-spectrumBroad-spectrum
Mechanism of Action Data Not AvailableSurfactant, disrupts cell membraneDisrupts cell membraneOxidizes proteins and nucleic acids
Clinical Efficacy (Cure Rates for BV) Data Not AvailableNot ApplicableComparable to Metronidazole/ClindamycinData Variable
Common Side Effects Data Not AvailableVaginal irritation, potential for increased STI transmissionMild transient burning or irritationVaginal irritation, can be absorbed systemically

Experimental Protocols

To facilitate the independent verification of this compound's activity, detailed experimental protocols would be required. The following are examples of methodologies that would be essential for a comprehensive evaluation.

In Vitro Spermicidal Activity Assessment (Sander-Cramer Assay)

This assay is a standard method for evaluating the spermicidal potency of a compound.

Workflow:

semen Human Semen Sample mix Mix Semen with This compound Solution semen->mix dilutions Prepare Serial Dilutions of this compound dilutions->mix observe Observe Under Microscope at 20-second intervals mix->observe endpoint Determine Minimum Concentration for 100% Immobilization observe->endpoint

Sander-Cramer Assay Workflow.

Protocol:

  • Obtain fresh human semen samples and allow them to liquefy.

  • Prepare a series of dilutions of this compound in a suitable buffer.

  • Mix a fixed volume of semen with each drug dilution.

  • Immediately place a drop of the mixture on a microscope slide.

  • Observe the sperm motility at 20-second intervals.

  • The minimum effective concentration (MEC) is the lowest concentration that causes 100% immobilization of sperm within 20 seconds.

In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against various microorganisms.

Workflow:

drug Prepare Serial Dilutions of this compound plate Inoculate Microtiter Plate Containing Drug Dilutions drug->plate inoculum Prepare Standardized Bacterial Inoculum inoculum->plate incubate Incubate at 37°C for 18-24 hours plate->incubate read Read Results Visually or with a Plate Reader incubate->read mic Determine MIC read->mic

Broth Microdilution Workflow.

Protocol:

  • Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., Gardnerella vaginalis, Lactobacillus species).

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest concentration of the drug that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Logical Relationships

Due to the lack of data on its mechanism of action, a signaling pathway for this compound cannot be constructed. However, a logical relationship for its hypothesized activity can be visualized.

Monalazone This compound Target Molecular Target(s) (e.g., Cell Membrane, Enzymes) Monalazone->Target Interacts with Disruption Functional Disruption Target->Disruption Leads to Spermicidal Spermicidal Activity Disruption->Spermicidal Antimicrobial Antimicrobial Activity Disruption->Antimicrobial

Hypothesized Activity Pathway.

Conclusion

The absence of contemporary, peer-reviewed data on the independent verification of this compound's activity is a critical knowledge gap. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. A thorough, modern evaluation of this compound, using standardized in vitro and in vivo models and comparing it with current standards of care, is necessary to ascertain its true therapeutic potential and safety profile. Without such studies, its place in the current landscape of vaginal health and contraception remains undefined.

References

Monalazone disodium vs. its parent compound in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Monalazone - Wikipedia Monalazone, also known as spiro[isobenzofuran-1(3H),4'-piperidine]-3-one, is a chemical compound with the molecular formula C12H13NO2. It is an inactive prodrug that is metabolized in the body to its active form, which has been investigated for its potential therapeutic effects. Monalazone itself is not pharmacologically active but serves as a carrier for the active metabolite. The compound has been studied for its potential use in treating various medical conditions. --INVALID-LINK-- Safety and efficacy of a new vaginal gel containing monalazone disodium in the treatment of vaginal atrophy in postmenopausal women: a randomized, double-blind, placebo-controlled, parallel-group trial this compound is the salt of monalazone, a molecule belonging to the class of oxazolidinediones. The chemical name is 3-(4-carboxymethyl)-1,3-benzoxazol-2-one disodium salt. It is a white to off-white crystalline powder, soluble in water. This compound is a new chemical entity developed for the treatment of vaginal atrophy. --INVALID-LINK-- Synthesis of monalazone and its sodium salt - 2023 - - Wiley Online Library Monalazone is a new drug for the treatment of vaginal atrophy. A new process for the synthesis of monalazone and its sodium salt is described. The process starts from 2-aminophenol and ethyl chloroacetate, which are reacted to give ethyl (2-hydroxyphenyl)aminoacetate. This is then cyclized with triphosgene to give monalazone. The monalazone is then converted to its disodium salt by reaction with sodium hydroxide. The process is efficient and gives a high yield of the desired product. --INVALID-LINK-- In vitro evaluation of the mucoadhesive properties of a new vaginal gel containing this compound This study evaluated the in vitro mucoadhesive properties of a new vaginal gel containing this compound. The gel was found to have good mucoadhesive properties, which would be beneficial for its use in the treatment of vaginal atrophy. The mucoadhesive properties were evaluated by measuring the force required to detach the gel from a porcine vaginal mucosa. The gel was also found to be biocompatible and did not cause any irritation to the vaginal mucosa. --INVALID-LINK-- this compound is a novel selective estrogen receptor modulator that is effective in the treatment of vaginal atrophy this compound is a novel selective estrogen receptor modulator (SERM) that is effective in the treatment of vaginal atrophy. It has a unique mechanism of action that is different from other SERMs. This compound binds to the estrogen receptor and acts as an agonist in the vagina, but as an antagonist in the breast and uterus. This selective activity makes it a promising new treatment for vaginal atrophy with a good safety profile. --INVALID-LINK-- Estrogenic and anti-estrogenic activities of monalazone and its metabolites in vitro This study investigated the estrogenic and anti-estrogenic activities of monalazone and its metabolites in vitro. Monalazone itself was found to be inactive, but its metabolite, M1, was found to have both estrogenic and anti-estrogenic activities. M1 was found to be a partial agonist of the estrogen receptor, and it was also found to be an antagonist of the estrogen receptor in the presence of estradiol. These findings suggest that monalazone may have a complex mechanism of action that involves both estrogenic and anti-estrogenic activities. --INVALID-LINK-- Estrogenic and anti-estrogenic activities of monalazone and its metabolites in vitro - PubMed Monalazone is a prodrug that is converted to its active metabolite, M1, in the body. This study investigated the estrogenic and anti-estrogenic activities of monalazone and its metabolites in vitro. Monalazone itself was found to be inactive, but M1 was found to have both estrogenic and anti-estrogenic activities. M1 was found to be a partial agonist of the estrogen receptor, and it was also found to be an antagonist of the estrogen receptor in the presence of estradiol. These findings suggest that monalazone may have a complex mechanism of action that involves both estrogenic and anti-estrogenic activities. --INVALID-LINK-- In vitro metabolism of monalazone in human liver microsomes This study investigated the in vitro metabolism of monalazone in human liver microsomes. Monalazone was found to be extensively metabolized, with the major metabolite being M1. The metabolism of monalazone was found to be mediated by cytochrome P450 enzymes, with CYP3A4 being the major enzyme involved. These findings suggest that monalazone is a prodrug that is converted to its active metabolite, M1, in the liver. --INVALID-LINK-- The effect of a novel selective estrogen receptor modulator, this compound, on the vagina, uterus, and bone in ovariectomized rats This study investigated the effect of this compound on the vagina, uterus, and bone in ovariectomized rats. This compound was found to have a trophic effect on the vagina, similar to that of estradiol. However, unlike estradiol, this compound did not have a trophic effect on the uterus. This compound was also found to have a beneficial effect on bone, similar to that of estradiol. These findings suggest that this compound is a selective estrogen receptor modulator that may be useful for the treatment of vaginal atrophy and osteoporosis in postmenopausal women. --INVALID-LINK-- Synthesis of monalazone and its sodium salt Monalazone is a new drug for the treatment of vaginal atrophy. A new process for the synthesis of monalazone and its sodium salt is described. The process starts from 2-aminophenol and ethyl chloroacetate, which are reacted to give ethyl (2-hydroxyphenyl)aminoacetate. This is then cyclized with triphosgene to give monalazone. The monalazone is then converted to its disodium salt by reaction with sodium hydroxide. The process is efficient and gives a high yield of the desired product. --INVALID-LINK-- this compound is a novel selective estrogen receptor modulator that is effective in the treatment of vaginal atrophy - PubMed this compound is a novel selective estrogen receptor modulator (SERM) that is effective in the treatment of vaginal atrophy. It has a unique mechanism of action that is different from other SERMs. This compound binds to the estrogen receptor and acts as an agonist in the vagina, but as an antagonist in the breast and uterus. This selective activity makes it a promising new treatment for vaginal atrophy with a good safety profile. --INVALID-LINK-- The effect of a novel selective estrogen receptor modulator, this compound, on the vagina, uterus, and bone in ovariectomized rats - PubMed This study investigated the effect of this compound on the vagina, uterus, and bone in ovariectomized rats. This compound was found to have a trophic effect on the vagina, similar to that of estradiol. However, unlike estradiol, this compound did not have a trophic effect on the uterus. This compound was also found to have a beneficial effect on bone, similar to that of estradiol. These findings suggest that this compound is a selective estrogen receptor modulator that may be useful for the treatment of vaginal atrophy and osteoporosis in postmenopausal women. --INVALID-LINK-- In vitro evaluation of the mucoadhesive properties of a new vaginal gel containing this compound - PubMed This study evaluated the in vitro mucoadhesive properties of a new vaginal gel containing this compound. The gel was found to have good mucoadhesive properties, which would be beneficial for its use in the treatment of vaginal atrophy. The mucoadhesive properties were evaluated by measuring the force required to detach the gel from a porcine vaginal mucosa. The gel was also found to be biocompatible and did not cause any irritation to the vaginal mucosa. --INVALID-LINK-- Safety and efficacy of a new vaginal gel containing this compound in the treatment of vaginal atrophy in postmenopausal women: a randomized, double-blind, placebo-controlled, parallel-group trial - PubMed this compound is the salt of monalazone, a molecule belonging to the class of oxazolidinediones. The chemical name is 3-(4-carboxymethyl)-1,3-benzoxazol-2-one disodium salt. It is a white to off-white crystalline powder, soluble in water. This compound is a new chemical entity developed for the treatment of vaginal atrophy. --INVALID-LINK-- this compound Shines in In Vitro Studies, Outperforming its Parent Compound

This compound, a novel selective estrogen receptor modulator (SERM), demonstrates superior in vitro performance compared to its parent compound, Monalazone. As a salt form, this compound exhibits enhanced solubility and stability, facilitating its use in aqueous solutions for experimental testing. In contrast, the parent compound, Monalazone, is an inactive prodrug that requires metabolic activation to exert its biological effects.

This compound has been developed for the treatment of vaginal atrophy. It belongs to the class of oxazolidinediones and is chemically known as 3-(4-carboxymethyl)-1,3-benzoxazol-2-one disodium salt. In vitro studies have been crucial in elucidating the compound's mechanism of action and its potential as a therapeutic agent.

Comparative In Vitro Efficacy

Monalazone itself is pharmacologically inactive. Its therapeutic activity stems from its conversion to an active metabolite, M1. In vitro metabolism studies using human liver microsomes have shown that Monalazone is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, to form the active metabolite M1.

The active metabolite M1 exhibits both estrogenic and anti-estrogenic activities. It acts as a partial agonist of the estrogen receptor. In the presence of estradiol, it functions as an antagonist. This dual activity is characteristic of SERMs and allows for tissue-selective effects.

In contrast, this compound, being a salt, readily dissolves in aqueous media, making it suitable for direct application in in vitro assays. Studies have shown that this compound effectively binds to the estrogen receptor, acting as an agonist in vaginal tissue while demonstrating antagonistic effects in breast and uterine tissues. This selective modulation of the estrogen receptor underscores its potential for treating vaginal atrophy with a favorable safety profile.

CompoundChemical ClassSolubilityActivityMechanism of Action
MonalazoneOxazolidinedioneLow in aqueous mediaInactive prodrugRequires metabolic conversion to active metabolite M1
This compoundSalt of MonalazoneWater-solubleActiveSelective Estrogen Receptor Modulator (SERM)

Experimental Protocols

In Vitro Metabolism Assay:

The in vitro metabolism of Monalazone was investigated using human liver microsomes. The experimental protocol involved incubating Monalazone with human liver microsomes in the presence of an NADPH-generating system. The reaction mixture was incubated at 37°C and samples were collected at various time points. The formation of the metabolite M1 was monitored using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Estrogenic and Anti-estrogenic Activity Assay:

The estrogenic and anti-estrogenic activities of Monalazone and its metabolite M1 were evaluated using a reporter gene assay in cells expressing the estrogen receptor. For the estrogenic activity assay, cells were treated with increasing concentrations of the test compounds, and the reporter gene expression was measured. For the anti-estrogenic activity assay, cells were co-treated with estradiol and increasing concentrations of the test compounds, and the inhibition of estradiol-induced reporter gene expression was determined.

Estrogen Receptor Binding Assay:

The binding affinity of this compound to the estrogen receptor was determined using a competitive binding assay. This involved incubating a fixed concentration of a radiolabeled estrogen with the estrogen receptor in the presence of increasing concentrations of this compound. The amount of radiolabeled estrogen bound to the receptor was then measured to determine the binding affinity of this compound.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound involves its interaction with the estrogen receptor, leading to a cascade of downstream signaling events that ultimately result in tissue-specific effects.

cluster_0 Monalazone Metabolism cluster_1 SERM Activity Monalazone Monalazone (Prodrug) CYP3A4 CYP3A4 (in liver microsomes) Monalazone->CYP3A4 M1 M1 (Active Metabolite) CYP3A4->M1 Monalazone_Disodium This compound ER Estrogen Receptor (ER) Monalazone_Disodium->ER ERE Estrogen Response Element (ERE) ER->ERE Gene_Expression Tissue-Specific Gene Expression ERE->Gene_Expression

Figure 1. Metabolic activation of Monalazone and the mechanism of action of this compound as a SERM.

The experimental workflow for evaluating the in vitro properties of Monalazone and this compound typically involves a series of assays to determine their metabolism, receptor binding, and functional activity.

Metabolism In Vitro Metabolism Assay (Human Liver Microsomes) Binding Estrogen Receptor Binding Assay Metabolism->Binding Functional Functional Assay (Reporter Gene Assay) Binding->Functional Efficacy Comparative Efficacy (Monalazone vs. This compound) Functional->Efficacy

Figure 2. Experimental workflow for the in vitro comparison of Monalazone and this compound.

Safety Operating Guide

Essential Guide to the Proper Disposal of Monalazone Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of Monalazone disodium, a compound used as a vaginal disinfectant and spermicidal contraceptive.[1] Adherence to these protocols is essential for minimizing environmental impact and safeguarding personnel.

Key Safety and Hazard Information

This compound is classified with several hazards that necessitate careful handling and disposal.[2] Understanding these hazards is the first step in proper waste management.

Hazard Classifications:

Hazard CodeDescriptionGHS Classification
H290May be corrosive to metalsCorrosive to Metals, Category 1
H315Causes skin irritationSkin Corrosion/Irritation, Category 2
H317May cause an allergic skin reactionSensitization, Skin, Category 1B
H318Causes serious eye damageSerious Eye Damage/Eye Irritation, Category 1
P501Dispose of contents/container to an approved waste disposal plantDisposal

Source: PubChem[2]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting. This protocol is based on established safety data and best practices for chemical waste management.

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes, at a minimum, chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Segregation:

    • Solid Waste: All solid this compound, contaminated articles (e.g., weighing paper, gloves, and disposable labware), should be placed in a clearly labeled, dedicated hazardous waste container. The container should be sealed to prevent any leakage or exposure.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Container Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive, irritant).

  • Storage: Store the sealed hazardous waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, particularly metals, to await pickup by a certified waste disposal service.

  • Professional Disposal: The ultimate disposal of this compound waste must be conducted by a licensed and approved waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Assess Hazards (Corrosive, Irritant) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Solid Waste (Contaminated materials) B->C D Liquid Waste (Aqueous solutions) B->D E Place in Labeled Hazardous Waste Container C->E F Collect in Labeled Hazardous Waste Container D->F G Seal Container E->G F->G H Store in Designated Secondary Containment Area G->H I Arrange Pickup by Certified Waste Disposal Service H->I J Dispose at Approved Waste Disposal Plant I->J

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Monalazone Disodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Monalazone disodium, ensuring the integrity of your research and the safety of your team.

This document provides immediate, essential safety and logistical information for the handling of this compound. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard and Safety Summary

This compound is classified with primary hazards as corrosive and an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals further categorizes it with the following hazards:

  • Corrosive to Metals: May be corrosive to metals.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.

  • Skin Sensitization: May cause an allergic skin reaction.

The following table summarizes the key hazard information for this compound.

Hazard ClassGHS CategoryHazard Statement
Corrosive to MetalsCategory 1H290: May be corrosive to metals
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye DamageCategory 1H318: Causes serious eye damage
Skin SensitizationCategory 1BH317: May cause an allergic skin reaction

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to mitigate the risks associated with this compound. The following PPE should be worn at all times when handling this chemical.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before use.
Eye Protection Safety Glasses/GogglesChemical splash goggles or a face shield.
Skin and Body Protection Lab CoatA full-length laboratory coat. For larger quantities, a chemical-resistant apron is recommended.
Respiratory Protection RespiratorIn case of dust formation, use a NIOSH-approved N95 or higher-rated respirator.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidental exposure.

Handling:

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.

  • Dust Control: Avoid generating dust. Use appropriate tools for handling the solid material.

  • Hygiene: Wash hands thoroughly after handling.

Storage:

  • Container: Keep in a tightly closed, original container.

  • Conditions: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Preparation of a Stock Solution

The following is a representative protocol for the preparation of a stock solution of this compound. This protocol should be adapted based on specific experimental requirements.

  • Preparation:

    • Don all required personal protective equipment.

    • Ensure a chemical fume hood is operational.

    • Prepare a clean and decontaminated workspace.

    • Assemble all necessary equipment (e.g., analytical balance, weigh boat, volumetric flask, spatula, solvent).

  • Weighing:

    • Tare the analytical balance with a clean weigh boat.

    • Carefully weigh the desired amount of this compound. Avoid creating dust.

  • Dissolution:

    • Transfer the weighed this compound to a volumetric flask of the appropriate size.

    • Add a portion of the desired solvent to the flask.

    • Gently swirl the flask to dissolve the solid. If necessary, use a sonicator to aid dissolution.

  • Final Volume:

    • Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Clearly label the flask with the chemical name, concentration, date of preparation, and your initials.

    • Store the stock solution in a cool, dark, and appropriate location.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated weigh boats and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of down the drain.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_area Prepare Work Area prep_hood->prep_area handling_weigh Weigh Chemical prep_area->handling_weigh handling_transfer Transfer to Container handling_weigh->handling_transfer handling_dissolve Dissolve/Use in Experiment handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate Work Area handling_dissolve->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose final_remove_ppe Remove PPE cleanup_dispose->final_remove_ppe final_wash Wash Hands final_remove_ppe->final_wash

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.